molecular formula C9H13NO B1582356 2-(2-Ethoxyethyl)pyridine CAS No. 28672-54-0

2-(2-Ethoxyethyl)pyridine

Cat. No.: B1582356
CAS No.: 28672-54-0
M. Wt: 151.21 g/mol
InChI Key: BVFWKBCHXXZOJJ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)pyridine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163912. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethoxyethyl)pyridine
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InChI

InChI=1S/C9H13NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWKBCHXXZOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30182828
Record name 2-(2-Ethoxyethyl)pyridine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28672-54-0
Record name 2-(2-Ethoxyethyl)pyridine
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Record name 2-(2-Ethoxyethyl)pyridine
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Record name 28672-54-0
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Record name 2-(2-Ethoxyethyl)pyridine
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Record name 2-(2-ethoxyethyl)pyridine
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Record name 2-(2-ETHOXYETHYL)PYRIDINE
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Foundational & Exploratory

2-(2-Ethoxyethyl)pyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical examination of 2-(2-Ethoxyethyl)pyridine, a heterocyclic compound with significant utility as a building block and ligand. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, field-proven synthetic protocols, and critical insights into its reactivity and applications, grounded in authoritative references.

Introduction: The Strategic Value of the Pyridine-Ether Moiety

This compound (CAS No. 28672-54-0) is a disubstituted pyridine derivative featuring a flexible ethoxyethyl group at the 2-position.[1][2][3] This unique molecular architecture combines the properties of an aromatic, basic pyridine ring with a non-polar, flexible ether sidechain. The pyridine nitrogen provides a key site for hydrogen bonding and metal coordination, a feature extensively exploited in medicinal chemistry and catalysis. The ethoxyethyl substituent, in turn, modulates the molecule's lipophilicity, steric profile, and solubility, making it a versatile scaffold for fine-tuning the pharmacokinetic and pharmacodynamic properties of larger, more complex molecules. This guide provides the foundational knowledge required to effectively harness these properties in a laboratory and development setting.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application, from reaction setup to formulation. The essential properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[1][2][3][4]
Molecular Weight 151.21 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 106-107 °C (at 19 Torr)[5][6]
Density ~0.961 g/cm³[5][6]
pKa (Predicted) 5.36 ± 0.12[5][6]
LogP (Estimated) 1.180[5][6]
CAS Number 28672-54-0[1][2][3]

Synthesis and Reactivity: A Mechanistic Approach

The synthesis of this compound is most reliably achieved via nucleophilic substitution, a cornerstone of organic synthesis. The Williamson ether synthesis provides a robust and high-yielding route.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis from 2-(2-chloroethyl)pyridine and sodium ethoxide. The choice of this pathway is based on the high reactivity of the primary alkyl halide and the ready availability of the starting materials. The causality behind this choice is simple: the strong nucleophilicity of the ethoxide ion and the excellent leaving group ability of the chloride ion drive the reaction to completion efficiently.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_purification Workup & Purification Na_EtOH 1. Dissolve Sodium in Anhydrous Ethanol Cooling1 2. Cool to 0-5 °C Na_EtOH->Cooling1 Addition 3. Add 2-(2-chloroethyl)pyridine dropwise (exothermic control) Cooling1->Addition Reflux 4. Reflux to Completion (Monitor by TLC) Addition->Reflux Workup 5. Aqueous Quench & Solvent Extraction Reflux->Workup Purify 6. Vacuum Distillation Workup->Purify FinalProduct This compound Purify->FinalProduct Pure Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Prepare Sodium Ethoxide: Under an inert atmosphere (e.g., Argon), carefully add clean sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (sufficient volume) in a flame-dried, three-necked flask equipped with a condenser. The exothermic reaction must be controlled by cooling in an ice-water bath. This in-situ formation generates a moisture-free, highly reactive nucleophile.

  • Nucleophilic Substitution: Once all sodium has reacted, maintain the cooling and add a solution of 2-(2-chloroethyl)pyridine (1.0 eq.) dropwise via an addition funnel. Controlling the addition rate is critical to prevent a runaway exotherm.

  • Drive to Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed (typically 4-8 hours).

  • Aqueous Workup: Cool the reaction to room temperature. Carefully pour the mixture into cold water to quench any unreacted sodium ethoxide and dissolve the NaCl byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the organic solution on a rotary evaporator. The resulting crude oil is purified by vacuum distillation, collecting the fraction at the literature boiling point (106-107 °C at 19 Torr), to yield the final, pure product.[5][6]

Core Reactivity Principles

The chemical behavior of this compound is dictated by its two primary functional components.

  • The Pyridine Ring: As a weakly basic heterocycle, the nitrogen's lone pair readily participates in protonation and acts as a Lewis base to coordinate with metal centers. The ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (particularly if a leaving group is present at the 2- or 4-position) and resistant to electrophilic substitution compared to benzene.

  • The Ether Linkage: The C-O-C bond of the ether is generally robust and chemically inert to most bases, nucleophiles, and mild acids, providing stability. Cleavage requires harsh conditions, such as refluxing with strong acids like HBr or HI.

Key Applications in Scientific Research

The compound's structure makes it a valuable intermediate in several high-value research areas.

  • Medicinal Chemistry: It serves as a key fragment in drug design. The pyridine core is a known pharmacophore in numerous approved drugs. The ethoxyethyl sidechain allows for precise tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly lipophilicity (LogP), which governs cell membrane permeability and interactions with metabolic enzymes.

  • Coordination Chemistry and Catalysis: The pyridine nitrogen is an excellent N-donor ligand for a wide array of transition metals. The ether oxygen can also act as a secondary, weaker coordination site, allowing the molecule to function as a bidentate chelating ligand. This chelation effect enhances the stability of the resulting metal complexes, which are investigated for applications in homogeneous catalysis.

  • Materials Science: As a functionalized monomer, it can be incorporated into polymers to introduce metal-binding sites or modify the material's surface properties.

Logical Relationship of Structure to Function:

G Core This compound Pyridine Nitrogen (Lewis Base) Ether Sidechain (Lipophilic/Flexible) App1 Medicinal Chemistry Pharmacophore Core ADME Modulation Core:n->App1 Bioactivity Core:e->App1 Pharmacokinetics App2 Coordination Chemistry N-Donor Ligand Bidentate Chelation Core:n->App2 Metal Binding Core:e->App2 Chelate Stability App3 Materials Science Functional Monomer Property Modifier Core->App3 Polymerization

References

An In-depth Technical Guide to 2-(2-Ethoxyethyl)pyridine (CAS: 28672-54-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring system is a cornerstone in medicinal chemistry, recognized for its profound impact on the pharmacological activity of a vast array of therapeutic agents.[1][2] Its presence in numerous FDA-approved drugs, targeting a wide spectrum of diseases from tuberculosis to cancer, underscores its significance.[3] Pyridine derivatives are lauded for their ability to engage with biological targets, making them a fertile ground for the discovery of novel therapeutics.[1] This guide focuses on a specific, yet promising, member of this class: 2-(2-Ethoxyethyl)pyridine. Its unique combination of a pyridine core and a flexible ethoxyethyl side chain presents intriguing possibilities for molecular design and the development of new chemical entities. This document aims to provide a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, analytical characterization, safety considerations, and prospective applications in the field of drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

PropertyValueSource(s)
CAS Number 28672-54-0[4][5]
Molecular Formula C₉H₁₃NO[4][5]
Molecular Weight 151.21 g/mol [4]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 106-107 °C (at 19 Torr)[6][7]
Density 0.9611 g/cm³[7]
pKa (Predicted) 5.36 ± 0.12[6][7]
LogP (Estimated) 1.180[6][7]

The structure of this compound, with its pyridine ring and ethoxyethyl substituent, offers a unique blend of aromaticity and conformational flexibility. This structural arrangement is key to its potential interactions with biological macromolecules.

Synthesis and Purification: A Proposed Experimental Workflow

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A likely route involves the etherification of 2-(2-hydroxyethyl)pyridine.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound reagent1 2-(2-Hydroxyethyl)pyridine intermediate Sodium 2-(pyridin-2-yl)ethan-1-olate (in situ) reagent1->intermediate Deprotonation reagent2 Sodium Hydride (NaH) in dry THF reagent2->intermediate reagent3 Ethyl Iodide (CH3CH2I) product This compound reagent3->product intermediate->product Williamson Ether Synthesis workup Aqueous Workup & Extraction product->workup purification Column Chromatography (Silica Gel) workup->purification final_product Purified Product purification->final_product Biological_Activity_Workflow Investigative Workflow for Biological Applications start This compound library Analogue Synthesis & Library Development start->library Scaffold for Diversification screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Promising Hits preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Spectroscopic Data of 2-(2-Ethoxyethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Ethoxyethyl)pyridine (CAS No. 28672-54-0), a substituted pyridine derivative. The structural elucidation of such molecules is fundamental in research, drug development, and quality control, relying on a combination of modern analytical techniques. Here, we delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a comprehensive characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral properties.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. Its structure consists of a pyridine ring substituted at the 2-position with an ethoxyethyl group. The precise characterization of its chemical structure is a prerequisite for understanding its reactivity, and potential applications. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure good signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope (1.1%)[2].

References

A Technical Guide to the Commercial Sourcing and Quality Verification of 2-(2-Ethoxyethyl)pyridine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of 2-(2-Ethoxyethyl)pyridine, focusing on its commercial availability, likely synthetic origins, and essential quality control procedures. As a substituted pyridine, this reagent is a valuable building block in medicinal chemistry, a field where the integrity of starting materials is paramount to the success of a research program.[1]

Introduction to this compound: A Versatile Heterocyclic Building Block

Pyridine and its derivatives are foundational scaffolds in modern drug design, present in numerous FDA-approved pharmaceuticals.[1] Their ability to engage in hydrogen bonding, act as bioisosteres, and modulate physicochemical properties makes them a staple in the medicinal chemist's toolbox.[2] this compound (CAS No. 28672-54-0) belongs to this critical class of compounds. It offers a unique combination of a nucleophilic pyridine ring and a flexible ethoxyethyl side chain, providing multiple points for synthetic diversification in the development of novel therapeutic agents.

Understanding the commercial landscape and ensuring the quality of this reagent is a non-trivial first step in any synthetic campaign. This document serves as a practical guide to navigating these challenges, ensuring that the material used in your experiments is well-characterized and fit for purpose.

Key Physicochemical Properties

A summary of the essential physicochemical properties of this compound is provided below. This data is critical for reaction planning, analytical method development, and safety assessments.

PropertyValueSource(s)
CAS Number 28672-54-0[3][4]
Molecular Formula C₉H₁₃NO[3][4]
Molecular Weight 151.21 g/mol [3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 106-107 °C (at 19 Torr)[5]
Density ~0.961 g/cm³[5]
IUPAC Name This compound[3]

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, catering to different scales from discovery research to process development. The choice of supplier often depends on the required purity, documentation, and scale.

It is crucial for researchers to understand the different product grades offered. For instance, some suppliers may list the product as "AldrichCPR" (AldrichCPR), which indicates it is a rare chemical for early discovery research where comprehensive analytical data may not be collected by the supplier.[6] In such cases, the onus of thorough quality control falls entirely on the end-user.

Representative Commercial Suppliers

The following table lists several vendors that offer this compound. Researchers should always request the most recent certificate of analysis (CoA) and safety data sheet (SDS) before purchase.

SupplierProduct Grade / PurityTypical ScaleNotes
Sigma-Aldrich AldrichCPRmg to gBuyer assumes responsibility to confirm product identity and purity.
BLD Pharm Research Use Onlyg to kgOften requires login for price and availability.[7]
Pi Chemicals 97.0%g to kgProvides a stated purity percentage.[8]
ChemicalBook Varies (e.g., 95%)g to kgActs as a marketplace listing multiple suppliers.[5]

Note: Availability, purity, and pricing are subject to change. This table is for illustrative purposes and not an endorsement.

Probable Synthesis Route and Consequent Impurities

While specific manufacturing processes are proprietary, a chemically logical and efficient route to this compound is the Williamson ether synthesis. This pathway utilizes the readily available starting material, 2-(2-Hydroxyethyl)pyridine (also known as 2-pyridineethanol), which is itself a key intermediate in pharmaceutical synthesis.[9][10]

The reaction involves the deprotonation of the alcohol functionality of 2-(2-Hydroxyethyl)pyridine with a suitable base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.

Proposed Synthesis Workflow

The diagram below illustrates the logical steps of this proposed synthetic pathway.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Etherification (SN2) cluster_2 Step 3: Workup & Purification SM 2-(2-Hydroxyethyl)pyridine Alkoxide Sodium 2-(pyridin-2-yl)ethan-1-olate SM->Alkoxide Reaction Base Strong Base (e.g., NaH) Base->Alkoxide Alkoxide_ref Alkoxide Intermediate Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Alkoxide Ethylating Ethylating Agent (e.g., C2H5I) Product This compound Ethylating->Product Salt Byproduct (e.g., NaI) Product->Salt forms Product_ref Final Product Alkoxide_ref->Product Reaction Crude Crude Product Mixture Workup Aqueous Workup Crude->Workup Purified Purified Product Distill Distillation / Chromatography Workup->Distill Distill->Purified Product_ref->Crude

Caption: Proposed Williamson ether synthesis workflow for this compound.

Potential Process-Related Impurities

Understanding the synthesis is key to anticipating potential impurities, which is the foundation of a robust quality control strategy.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-(2-Hydroxyethyl)pyridine (CAS 103-74-2).

  • Over-alkylation/Side Products: While less likely at the primary alcohol, side reactions can occur depending on conditions.

  • Residual Solvents: Solvents used in the reaction (e.g., THF, DMF) and purification may be present.

  • Reagent-Derived Impurities: Impurities from the ethylating agent or degradation products of the base.

Mandatory Quality Control and Analytical Verification

Given the variability in supplier-provided data, independent analytical verification is not just recommended; it is a requirement for ensuring experimental reproducibility and data integrity.

Analytical Workflow for Incoming Reagent Qualification

A logical workflow ensures that the material is unequivocally identified and its purity is confirmed before use in critical experiments.

QC_Workflow Start Receive Reagent Doc_Review Review Supplier CoA & SDS Start->Doc_Review GCMS GC-MS Analysis (Identity & Purity Screen) Doc_Review->GCMS NMR NMR Spectroscopy (¹H, ¹³C Structural Confirmation) GCMS->NMR Decision Accept or Reject? NMR->Decision Accept Release to Lab Decision->Accept Purity & Identity Confirmed Reject Contact Supplier Decision->Reject Discrepancy Found

Caption: Quality control workflow for incoming this compound.

Protocol 1: Identity and Purity by GC-MS

This method serves as a rapid screen for identity, purity, and the presence of volatile impurities like residual solvents or starting materials.

Objective: To confirm the molecular weight and fragmentation pattern consistent with this compound and estimate its purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the test material (~1 mg/mL) in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Use a standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., with an electron ionization source).

  • GC Conditions (Typical):

    • Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow (~1 mL/min).

  • MS Conditions (Typical):

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum of the main peak should show the molecular ion (M⁺) at m/z 151 and a fragmentation pattern consistent with the structure. Key fragments often include the loss of an ethoxy group or cleavage at the ethyl bridge.[3]

    • Purity Assessment: Integrate the peak areas in the chromatogram. The purity is estimated as the area of the main peak divided by the total area of all peaks (%). Look for a peak corresponding to 2-(2-Hydroxyethyl)pyridine (MW 123.15)[10] which would elute earlier.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integrations, and coupling patterns in its ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Ethyl Triplet (~1.2 ppm, 3H): The -CH₃ of the ethoxy group, coupled to the -CH₂-.

    • Ethyl Quartet (~3.5 ppm, 2H): The -O-CH₂- of the ethoxy group, coupled to the -CH₃.

    • Methylene Triplet (~3.7 ppm, 2H): The -O-CH₂- adjacent to the other methylene group.

    • Methylene Triplet (~3.0 ppm, 2H): The -CH₂- attached to the pyridine ring.

    • Pyridine Protons (4H in the ~7.1-8.5 ppm region): A complex pattern of signals corresponding to the four protons on the pyridine ring.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Approximately 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule. Key signals include the methyl carbon (~15 ppm), the three methylene carbons (~66-70 ppm), and the five aromatic carbons of the pyridine ring (~121-160 ppm).[3]

Safe Handling and Storage

As a responsible scientist, proper handling and storage are critical for safety and maintaining reagent integrity.

  • Hazard Profile: According to the ECHA C&L Inventory, this compound is classified with hazards H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered to prevent potential oxidation.

Conclusion

This compound is a commercially available and synthetically valuable building block for drug discovery. However, its effective use is predicated on careful sourcing and rigorous, in-house quality verification. By understanding its probable synthetic origins, anticipating potential impurities, and implementing a robust analytical workflow combining GC-MS and NMR, researchers can ensure the quality and integrity of their starting material. This diligence is the foundation upon which reproducible and reliable scientific outcomes are built.

References

A Technical Guide to 2-(2-Ethoxyethyl)pyridine: A Versatile Scaffold for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(2-Ethoxyethyl)pyridine, a pyridine derivative with significant, yet largely untapped, potential in diverse research and development sectors. While not a household name in the chemical community, its unique structural features—a pyridine ring for coordination and aromatic interactions, coupled with a flexible ethoxyethyl side chain offering a potential chelation site—position it as a valuable building block. This document synthesizes fundamental physicochemical data, proposes robust synthetic methodologies, and outlines promising research applications in medicinal chemistry, coordination chemistry, and analytical sciences. Detailed experimental protocols and conceptual workflows are provided to empower researchers, scientists, and drug development professionals to harness the potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

This compound is a colorless to light yellow liquid.[1] Its core structure consists of a pyridine ring substituted at the 2-position with a 2-ethoxyethyl group. This combination of an aromatic, basic nitrogen-containing heterocycle and a flexible ether linkage imparts a unique set of properties that are ripe for scientific exploration.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[2][3][4]
Molecular Weight 151.21 g/mol [2][3]
CAS Number 28672-54-0[2][3]
IUPAC Name This compound[2]
Boiling Point 106-107 °C (at 19 Torr)[1][5]
Density 0.9611 g/cm³[1][5]
pKa (Predicted) 5.36 ± 0.12[1]
Appearance Colorless to light yellow liquid[1][5]

Synthesis and Derivatization Strategies

While this compound is commercially available from specialized vendors, understanding its synthesis is crucial for researchers planning to create novel derivatives.[6] A robust and logical synthetic pathway can be proposed based on established reactions of its precursors. The most direct approach involves a two-step process starting from 2-methylpyridine (α-picoline).

Proposed Synthesis Workflow

This proposed synthesis leverages the condensation of 2-methylpyridine with formaldehyde to create an alcohol intermediate, which is subsequently etherified.[7]

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Williamson Ether Synthesis A 2-Methylpyridine B 2-(2-Hydroxyethyl)pyridine A->B  Formaldehyde,  Heat [13] C This compound B->C  1. NaH  2. Ethyl Iodide

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed methodology based on established chemical principles. All work should be conducted in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-(2-Hydroxyethyl)pyridine Intermediate [7]

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methylpyridine (0.5 mol).

  • Reaction: Heat the flask to 150 °C. Add aqueous formaldehyde (37%, 0.55 mol) dropwise over 1 hour.

  • Reflux: Maintain the reaction mixture at reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2-(2-hydroxyethyl)pyridine.

Part B: Etherification to this compound

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 2-(2-hydroxyethyl)pyridine (0.4 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.44 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Alkylation: Allow the mixture to stir at room temperature for 1 hour. Re-cool to 0 °C and add ethyl iodide (0.48 mol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by vacuum distillation to obtain this compound.

Potential Research Applications

The true potential of this compound lies in its application as a versatile building block. Its structure suggests several promising avenues for research and development.

Scaffold for Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The structural similarity of this compound to known bioactive molecules suggests its utility as a starting point for new drug candidates.

  • Neurological and Metabolic Disease: The closely related 2-(2-hydroxyethyl)pyridine is a known metabolite of betahistine, a drug used to treat vertigo.[7][9] This metabolic link suggests that derivatives of this compound could be explored for their interaction with histamine receptors or other neurological targets.

  • Antiparasitic Agents: The analogous compound 2-(2-methoxyethyl)pyridine, known as Methyridine, has been investigated as an anthelmintic agent that acts against parasitic worms.[10] This precedent provides a strong rationale for synthesizing and screening a library of 2-(2-alkoxyethyl)pyridine derivatives for novel antiparasitic properties.

  • Anticancer Therapeutics: A vast body of research demonstrates that substituted pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines.[8][11][12] The this compound scaffold can be readily modified—for example, through electrophilic substitution on the pyridine ring or by creating more complex side chains—to generate novel compounds for screening as potential inhibitors of targets like EGFR, VEGFR-2, or other kinases.[12]

G A This compound (Starting Scaffold) B Library Synthesis (Derivatization) A->B Chemical Modification C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification C->D Bioactivity Data E Lead Optimization D->E Structure-Activity Relationship (SAR) F Preclinical Development E->F Candidate Selection

Caption: Drug discovery workflow using the this compound scaffold.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage make this compound an excellent candidate for a bidentate N,O-chelating ligand. Such ligands are fundamental in coordination chemistry and catalysis.[13][14]

  • Formation of Metal Complexes: This molecule can coordinate with a wide range of transition metals (e.g., Pd, Fe, Cu, Zn) to form stable chelate complexes.[15][16] The resulting coordination geometry and electronic properties can be fine-tuned by modifying the pyridine ring or the metal center, opening doors to new materials with interesting magnetic or optical properties.

  • Homogeneous Catalysis: Palladium(II) complexes with pyridine ligands are effective catalysts for crucial organic reactions like Suzuki-Miyaura and Heck cross-coupling.[16] Iron(II) complexes with pyridine-substituted ligands have shown catalytic activity in oxidation reactions.[15] Developing a catalyst system based on a this compound ligand could offer unique reactivity or selectivity due to the specific steric and electronic environment provided by the N,O-chelate ring.

Caption: Chelation of this compound to a metal center.

Reference Standard in Analytical Chemistry

Chemical suppliers have identified this compound as a potential impurity of the calcium channel blocker Benidipine.[5] This highlights its critical role in the pharmaceutical industry as an analytical reference standard.

  • Impurity Profiling: During drug manufacturing, it is essential to identify and quantify any impurities to ensure the safety and efficacy of the final product. This compound can be used as a certified reference material to develop and validate analytical methods (e.g., HPLC, GC-MS) for the quality control of Benidipine or other structurally related active pharmaceutical ingredients (APIs).

Protocol: HPLC Method for Impurity Profiling

  • Standard Preparation: Accurately prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the API drug substance in the same solvent.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard solutions and the sample solution. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the concentration of the impurity in the API sample using the calibration curve generated from the reference standard.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:[2]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautions:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound represents a molecule of significant potential, poised at the intersection of medicinal chemistry, catalysis, and analytical science. Its value lies not in a long history of established applications, but in the breadth of possibilities it presents as a foundational scaffold. By providing a framework for its synthesis and outlining logical, evidence-based research directions, this guide aims to catalyze further investigation. Future efforts should focus on synthesizing a diverse library of its derivatives and screening them for biological activity, as well as exploring the catalytic properties of its metal complexes. The insights gained from such studies will undoubtedly solidify the position of this compound as a valuable tool in the modern researcher's arsenal.

References

A Comprehensive Technical Guide to 2-(2-Ethoxyethyl)pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed review of 2-(2-Ethoxyethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. While specific in-depth studies on this molecule are limited, this document consolidates available data and provides expert insights into its synthesis, analytical characterization, and potential applications. By examining the chemistry of its precursor, 2-(2-hydroxyethyl)pyridine, and leveraging established synthetic methodologies like the Williamson ether synthesis, a robust protocol for its preparation is presented. Furthermore, this guide explores its potential utility as a building block in drug discovery and as a ligand in coordination chemistry, drawing parallels with structurally similar pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor and a metal ligand make the pyridine ring a privileged structure in drug design.[2][3] 2-substituted pyridines, in particular, are common motifs in a vast number of bioactive molecules and functional materials.[1][2]

This guide focuses on this compound (CAS No. 28672-54-0), a derivative of pyridine featuring an ethoxyethyl group at the 2-position. Although not extensively studied as a standalone compound, it serves as a valuable intermediate in organic synthesis. The ether linkage and the pyridine nitrogen offer multiple points for further functionalization, making it an attractive building block for creating more complex molecular architectures.

This document will provide a detailed, practical overview of the synthesis of this compound, its analytical characterization, and a discussion of its potential applications based on the known utility of related pyridine compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem
Molecular Weight 151.21 g/mol PubChem
CAS Number 28672-54-0PubChem
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point 106-107 °C at 19 TorrChemicalBook
Density 0.961 g/cm³ChemicalBook
pKa (Predicted) 5.36 ± 0.12ChemicalBook

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process, starting from the readily available 2-methylpyridine (α-picoline). The overall synthetic workflow is depicted in the following diagram.

SynthesisWorkflow Start 2-Methylpyridine Step1 Step 1: Hydroxyethylation Start->Step1 Formaldehyde, Catalyst Intermediate 2-(2-Hydroxyethyl)pyridine Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Base, Ethyl Halide Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

The first step involves the condensation of 2-methylpyridine with formaldehyde to yield 2-(2-hydroxyethyl)pyridine. This reaction is a well-documented method for the hydroxyethylation of methylpyridines.

Reaction:

2-Methylpyridine + Formaldehyde → 2-(2-Hydroxyethyl)pyridine

Experimental Protocol:

  • Reactants:

    • 2-Methylpyridine

    • Paraformaldehyde (as a source of formaldehyde)

    • Catalyst (e.g., acetic acid, benzoic acid, or an organic base)

    • Solvent (optional, depending on the chosen catalyst and reaction conditions)

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a reflux condenser, add 2-methylpyridine and the chosen catalyst.

    • Gradually add paraformaldehyde to the mixture while stirring. The reaction is typically exothermic.

    • Heat the reaction mixture to a temperature between 90-180°C and maintain for 10-30 hours. The optimal temperature and time will depend on the catalyst used.

    • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by vacuum distillation to obtain 2-(2-hydroxyethyl)pyridine as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

  • Catalyst: The choice of an acidic or basic catalyst is crucial for promoting the condensation reaction. Organic bases are often preferred to minimize side reactions and improve selectivity.

  • Temperature and Time: The reaction requires elevated temperatures to proceed at a reasonable rate. The extended reaction time ensures high conversion of the starting materials.

  • Purification: Vacuum distillation is the preferred method for purifying the product due to its relatively high boiling point.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The second step is the etherification of the hydroxyl group of 2-(2-hydroxyethyl)pyridine using the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with an alkyl halide.[4][5][6][7]

Reaction:

2-(2-Hydroxyethyl)pyridine + Base + Ethyl Halide → this compound

WilliamsonEtherSynthesis cluster_step1 Step 2a: Deprotonation cluster_step2 Step 2b: Nucleophilic Substitution (SN2) Alcohol 2-(2-Hydroxyethyl)pyridine Base Strong Base (e.g., NaH) Alcohol->Base Alkoxide Pyridinyl-ethoxide Intermediate Base->Alkoxide Deprotonation EthylHalide Ethyl Halide (e.g., Ethyl Bromide) Product This compound EthylHalide->Product Alkoxide_ref->EthylHalide SN2 Attack

Caption: Mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol:

  • Reactants:

    • 2-(2-Hydroxyethyl)pyridine

    • A strong base (e.g., sodium hydride (NaH), potassium hydride (KH))

    • An ethyl halide (e.g., ethyl bromide or ethyl iodide)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-hydroxyethyl)pyridine in the anhydrous solvent.

    • Cool the solution in an ice bath and slowly add the strong base in portions. Hydrogen gas will be evolved, so adequate ventilation is necessary.

    • Allow the mixture to stir at room temperature for about 30-60 minutes to ensure complete formation of the alkoxide.

    • Slowly add the ethyl halide to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or GC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench any excess base with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the alcohol and form the nucleophilic alkoxide.[7]

  • Solvent: Anhydrous aprotic solvents are used to prevent the quenching of the strong base and the alkoxide intermediate.[7]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and oxygen.

  • Ethyl Halide: Ethyl bromide or iodide are good electrophiles for the Sₙ2 reaction due to the good leaving group ability of bromide and iodide ions.[4][5]

Analytical Characterization

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the two methylene groups of the ethoxyethyl chain, and the ethyl group's methylene and methyl protons. The approximate chemical shifts are summarized in Table 2.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the four carbons of the ethoxyethyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Pyridine H-6Doublet8.4 - 8.6
Pyridine H-4Triplet of doublets7.5 - 7.7
Pyridine H-3Doublet7.1 - 7.3
Pyridine H-5Triplet7.0 - 7.2
Py-CH₂ -CH₂-OTriplet3.0 - 3.2
Py-CH₂-CH₂ -OTriplet3.7 - 3.9
O-CH₂ -CH₃Quartet3.4 - 3.6
O-CH₂-CH₃ Triplet1.1 - 1.3

Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether): A strong band around 1100-1150 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern would likely involve the cleavage of the ethoxyethyl side chain. Common fragments would include the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 122, and the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 106.

Potential Applications

While specific applications of this compound are not extensively reported, its structure suggests potential utility in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2][8] The incorporation of a pyridine moiety can enhance a molecule's pharmacological properties, such as metabolic stability, permeability, and binding affinity to biological targets.[2][8] this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ether linkage provides flexibility, and the pyridine nitrogen can participate in crucial hydrogen bonding interactions with protein targets.

Coordination Chemistry and Catalysis

Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of metal ions.[9] The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The ethoxyethyl side chain in this compound could potentially act as a secondary coordination site through the ether oxygen, making it a bidentate ligand. Such metal complexes could find applications in catalysis, materials science, and as models for biological systems.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound, while not a widely researched molecule in its own right, represents a valuable and versatile intermediate for organic synthesis. This guide has provided a comprehensive overview of its synthesis, drawing upon established chemical principles to propose a robust and detailed two-step protocol. The expected analytical characteristics have been outlined to aid in its identification and characterization. Furthermore, by considering the broader context of pyridine chemistry, this document has highlighted its potential applications in the fields of medicinal chemistry and coordination chemistry. It is hoped that this guide will serve as a useful resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

The Versatile Pyridine Building Block: A Technical Guide to 2-(2-Ethoxyethyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a privileged position, finding extensive application in pharmaceuticals, agrochemicals, and materials science. This in-depth technical guide focuses on a particularly valuable, yet often overlooked, member of this family: 2-(2-Ethoxyethyl)pyridine. We will explore its synthesis, unique physicochemical properties, and its burgeoning role as a versatile synthon, offering field-proven insights into its practical applications.

Introduction: The Strategic Advantage of the Ethoxyethyl Moiety

This compound is a bifunctional molecule featuring a pyridine ring, a well-known coordinating and electron-withdrawing moiety, and a flexible ethoxyethyl side chain. This unique combination imparts a desirable balance of steric and electronic properties, making it an attractive component in rational molecular design. The ether linkage in the side chain can influence solubility, lipophilicity, and metabolic stability in drug candidates, while also offering a potential coordination site for metal ions, thereby modulating the catalytic activity of the corresponding metal complexes. This guide will delve into the practical aspects of harnessing these features in a laboratory setting.

Synthesis of this compound: A Reliable and Scalable Two-Step Approach

The synthesis of this compound can be efficiently achieved through a robust two-step sequence commencing with readily available starting materials. This approach ensures high yields and purity, making it suitable for both academic and industrial laboratories.

Step 1: Synthesis of the Precursor, 2-(2-Hydroxyethyl)pyridine

The initial step involves the condensation of 2-picoline with paraformaldehyde to yield 2-(2-hydroxyethyl)pyridine. This reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of an acid catalyst.

Reaction Scheme:

The choice of an acid catalyst is crucial for promoting the reaction while minimizing side products. The use of DMF as a solvent is advantageous as it not only facilitates the dissolution of the reactants but also activates the methyl group of 2-picoline, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)pyridine

  • To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-picoline, paraformaldehyde, and a catalytic amount of a suitable acid (e.g., benzoic acid).

  • Add DMF as the solvent and a small amount of water to aid in the depolymerization of paraformaldehyde.

  • Heat the reaction mixture with stirring to 90-100 °C for 2-3 hours to ensure complete depolymerization of paraformaldehyde.

  • Increase the temperature to 110-120 °C and maintain the reflux for 30-40 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Distill off the unreacted 2-picoline and the DMF solvent under reduced pressure.

  • The crude 2-(2-hydroxyethyl)pyridine is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point.

Step 2: Williamson Ether Synthesis to Yield this compound

The final step is the etherification of the hydroxyl group of 2-(2-hydroxyethyl)pyridine with an ethylating agent, a classic example of the Williamson ether synthesis.[1][2][3] This S(_N)2 reaction proceeds by deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an ethyl halide.

Reaction Scheme:

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions.[4] A polar aprotic solvent like tetrahydrofuran (THF) or DMF is ideal for this reaction.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-hydroxyethyl)pyridine in anhydrous THF.

  • Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) in portions. Exercise caution as hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Slowly add ethyl bromide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel or by vacuum distillation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C(9)H({13})NO--INVALID-LINK--
Molecular Weight 151.21 g/mol --INVALID-LINK--
Boiling Point 106-107 °C at 19 Torr--INVALID-LINK--
Density 0.961 g/cm³--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
CAS Number 28672-54-0--INVALID-LINK--

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block in several areas of organic synthesis.

Ligand in Homogeneous Catalysis

The pyridine nitrogen of this compound can act as a Lewis basic site, allowing it to coordinate to transition metals and serve as a ligand in homogeneous catalysis. The ethoxyethyl side chain can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Logical Workflow for Ligand Application in Catalysis

G cluster_0 Ligand Design & Synthesis cluster_1 Catalytic Application Start This compound (Ligand Precursor) Complexation Formation of Metal-Ligand Complex Start->Complexation Metal Salt Metal Precursor (e.g., Pd(OAc)2, CuI) Metal Salt->Complexation Catalytic Cycle Cross-Coupling Reaction (e.g., Suzuki, Heck) Complexation->Catalytic Cycle Catalyst Introduction Reactants Substrates for Cross-Coupling Reactants->Catalytic Cycle Product Desired Coupled Product Catalytic Cycle->Product Analysis Analysis of Yield & Selectivity Product->Analysis

Caption: Workflow for utilizing this compound as a ligand in catalysis.

While specific examples detailing the use of this compound as a ligand in high-impact catalysis are still emerging, its structural similarity to other effective pyridine-based ligands suggests significant potential. For instance, in Suzuki-Miyaura cross-coupling reactions, the coordination of the pyridine nitrogen to a palladium center can stabilize the active catalytic species.[5] The ethoxyethyl side chain could potentially offer a secondary, weaker coordination site through the ether oxygen, creating a hemilabile ligand that could promote certain steps in the catalytic cycle.

Precursor for Pharmaceutical Scaffolds

The pyridine ring is a common motif in many approved drugs, and the introduction of an ethoxyethyl side chain can favorably modulate a compound's pharmacokinetic properties.[6] For example, the ether linkage can increase metabolic stability by blocking sites of oxidation and can also influence the compound's lipophilicity, which is a key parameter for cell membrane permeability and oral bioavailability. While not a direct component, the synthesis of the multiple sclerosis drug Ponesimod involves the formation of an ether linkage to a phenolic compound, highlighting the importance of such moieties in modern drug design.[7]

Corrosion Inhibition

Pyridine derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4] They function by adsorbing onto the metal surface through the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring, forming a protective layer that isolates the metal from the corrosive medium. The ethoxyethyl group in this compound can further enhance this protective effect. The ether oxygen provides an additional site for adsorption, and the overall larger molecular size can lead to greater surface coverage. Studies on structurally similar pyridine derivatives have demonstrated high inhibition efficiencies on mild steel in hydrochloric acid solutions.

Mechanism of Corrosion Inhibition

G cluster_0 Adsorption Process MetalSurface Metal Surface (e.g., Mild Steel) Adsorption Adsorption of Inhibitor on Metal Surface MetalSurface->Adsorption CorrosiveMedium Corrosive Medium (e.g., HCl) CorrosiveMedium->MetalSurface Corrosion Attack Inhibitor This compound Inhibitor->Adsorption ProtectiveLayer Formation of a Protective Film Adsorption->ProtectiveLayer ProtectiveLayer->MetalSurface Inhibition of Corrosion

Caption: Mechanism of corrosion inhibition by this compound.

Mechanistic Considerations: The Role of the Ethoxyethyl Substituent

The 2-(2-ethoxyethyl) substituent exerts both electronic and steric effects on the pyridine ring, which are crucial to understanding its reactivity and coordinating ability.

  • Electronic Effects: The ethoxyethyl group is generally considered to be an electron-donating group through induction. This increases the electron density on the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. However, the overall electron-withdrawing nature of the pyridine nitrogen still dominates the ring's reactivity. The Hammett constant (σ) for a similar 2-pyridyl group is positive, indicating its electron-withdrawing nature.[8]

  • Steric Effects: The presence of the ethoxyethyl group at the 2-position provides steric hindrance around the nitrogen atom. This can influence the coordination geometry of metal complexes and the regioselectivity of reactions involving the pyridine ring.

  • Chelating Potential: The ether oxygen in the ethoxyethyl side chain introduces the possibility of chelation, where the molecule can bind to a metal center through both the pyridine nitrogen and the ether oxygen. This can lead to the formation of more stable metal complexes compared to monodentate pyridine ligands, which can have significant implications for catalytic applications.

Conclusion and Future Outlook

This compound is a versatile and readily accessible building block with significant potential in organic synthesis. Its unique combination of a coordinating pyridine ring and a flexible, property-modulating ethoxyethyl side chain makes it a valuable tool for the development of novel catalysts, pharmaceuticals, and functional materials. While its full potential is still being explored, the foundational chemistry and promising applications outlined in this guide provide a strong basis for its increased adoption in both academic and industrial research. Future investigations into its coordination chemistry and its performance in a wider range of catalytic systems are warranted and expected to further solidify its position as a key building block in the synthetic chemist's toolbox.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Ethoxyethyl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(2-Ethoxyethyl)pyridine in Catalysis

This compound is a versatile bidentate ligand that has garnered significant interest in the field of catalysis. Its unique structural features—a pyridine ring providing a sterically accessible nitrogen for metal coordination and a flexible ethoxyethyl side chain offering a secondary, weaker coordination site through its oxygen atom—confer valuable properties to catalytic systems. This hemilabile character can stabilize catalytic intermediates, promote reductive elimination, and influence the regioselectivity and efficiency of various cross-coupling reactions.

This guide provides a comprehensive overview of the practical application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. The protocols detailed herein are designed to be robust and adaptable, serving as a strong foundation for researchers in organic synthesis and drug development. While a specific protocol for a complex of this compound is not available, the following application notes are based on the successful use of a closely related palladium(II) complex of α-hydroxy[1-(2-ethoxyethyl)piperidin-4-yl]phosphonate in Suzuki-Miyaura cross-coupling reactions.[1] The structural analogy between the core coordinating moieties suggests a similar catalytic behavior.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound, as well as its safety profile, is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₁₃NO[2][3]
Molecular Weight 151.21 g/mol [2][3]
CAS Number 28672-54-0[2][3]
Appearance Colorless to light yellow liquid
Boiling Point 106-107 °C at 19 Torr
Density 0.961 g/cm³

Safety Information: this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of ligand is critical for the efficiency and scope of this reaction. The unique electronic and steric properties of this compound make it a promising candidate for enhancing the catalytic activity of palladium complexes in these transformations.

Plausible Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction employing a palladium complex with this compound as a ligand is depicted below. The hemilabile nature of the ethoxyethyl side chain is hypothesized to facilitate key steps in the cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X(L) Oxidative_Addition->ArPd(II)XL Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL->Transmetalation [R-B(OR)2(Base)]- ArPd(II)RL Ar-Pd(II)-R(L) Transmetalation->ArPd(II)RL Reductive_Elimination Reductive Elimination ArPd(II)RL->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-R (Product) Reductive_Elimination->Product L L = this compound Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Pd(OAc)2, this compound, Aryl Halide, Arylboronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Dilute with Organic Solvent monitor->quench wash Wash with Water and Brine quench->wash dry Dry Organic Layer wash->dry purify Concentrate and Purify (Column Chromatography) dry->purify product Isolated Biaryl Product purify->product

References

Application Notes & Protocols: 2-(2-Ethoxyethyl)pyridine as a Versatile N,O-Chelating Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foreword: Navigating the Frontier of Pyridine-Ether Ligands

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal complexes for specific applications. Pyridine derivatives, in particular, have long been cornerstones in the synthesis of complexes for catalysis, materials science, and medicinal chemistry.[1] This guide focuses on 2-(2-Ethoxyethyl)pyridine, a deceptively simple yet promising ligand. While direct and extensive literature on its coordination chemistry is nascent, its structural motifs—a pyridine nitrogen and an etheral oxygen—position it as a valuable analogue to well-studied N,O-chelating ligands like 2-(2-hydroxyethyl)pyridine.[2][3]

This document serves as both a practical guide and a forward-looking theoretical framework. By drawing parallels with closely related systems, we will provide robust, field-tested protocols for the synthesis and characterization of its transition metal complexes. We will explore its potential, explain the causality behind our experimental choices, and offer a transparent look into the expected outcomes, empowering researchers to explore this promising chemical space.

Ligand Profile: this compound

This compound is a bidentate ligand capable of forming a stable five-membered chelate ring with a metal center through its pyridine nitrogen and the ether oxygen. This N,O-chelation imparts significant thermodynamic stability to the resulting complex compared to monodentate pyridine ligands.

Structural and Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [5]
CAS Number 28672-54-0[6]
Appearance Colorless to light yellow liquid[6]
Boiling Point 106-107 °C at 19 Torr[6]
pKa (Predicted) 5.36 ± 0.12[6]

The etheral side chain distinguishes it from its hydroxyl analogue, 2-(2-hydroxyethyl)pyridine. The absence of the acidic proton prevents deprotonation and the formation of alkoxide bridges, which can lead to polynuclear species.[7] This ensures that this compound typically acts as a neutral, bidentate ligand, simplifying the resulting coordination sphere and offering more predictable structures.

Caption: Structure of this compound and its N,O-chelation to a metal center (M).

Synthesis of Transition Metal Complexes: Protocols & Rationale

While this compound is commercially available, its reactivity mirrors that of other neutral pyridine ligands. The following protocols are adapted from established procedures for analogous ligands and are expected to yield stable complexes with high efficiency.[2][7][8]

Protocol 1: Synthesis of a Copper(II) Complex – [Cu(C₉H₁₃NO)₂Cl₂]

This protocol is based on the well-established synthesis of copper(II) complexes with substituted pyridines.[2][3] The reaction proceeds by the direct addition of the ligand to a copper(II) salt in a polar solvent.

Rationale:

  • Metal Precursor: Copper(II) chloride is chosen for its good solubility in methanol and the coordinating, yet labile, nature of its chloride anions, which are readily displaced or retained depending on stoichiometry.

  • Solvent: Methanol is an excellent solvent for both the copper salt and the pyridine ligand, facilitating a homogeneous reaction mixture.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of a mononuclear, four-coordinate square planar complex, a common geometry for Cu(II).[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 85 mg (0.5 mmol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol. The solution should be a clear blue-green.

  • Ligand Addition: In a separate vial, weigh 151.2 mg (1.0 mmol) of this compound. Add the ligand dropwise to the stirring copper(II) solution at room temperature.

  • Reaction: Upon addition of the ligand, a color change to a deeper blue or purple is expected, indicating complex formation. Allow the reaction to stir at room temperature for 4 hours.

  • Isolation: Reduce the solvent volume to approximately 3 mL using a rotary evaporator. Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.

  • Purification: Collect the solid product by vacuum filtration, wash with two small portions (5 mL) of cold diethyl ether, and dry under vacuum.

  • Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution of the complex in a chloroform/methanol mixture.[7]

Expected Yield: >80% Appearance: Blue or purple crystalline solid.

Protocol 2: Synthesis of a Palladium(II) Complex – [Pd(C₉H₁₃NO)Cl₂]

Palladium(II) complexes with pyridine-based ligands are of immense interest as catalysts for cross-coupling reactions.[9] This protocol describes the synthesis of a square-planar Pd(II) complex.

Rationale:

  • Metal Precursor: Palladium(II) chloride (PdCl₂) is a common starting material. To enhance its reactivity, it is often converted in situ to a more soluble and labile acetonitrile adduct, [PdCl₂(MeCN)₂].

  • Solvent: A chlorinated solvent like dichloromethane (DCM) is used, as it is an excellent solvent for both the palladium precursor and the final complex, and is relatively non-coordinating.

  • Stoichiometry: A 1:1 ligand-to-metal ratio is employed, as the bidentate N,O-ligand and two chloride ions will satisfy the preferred four-coordinate square planar geometry of Pd(II).

Step-by-Step Methodology:

  • Precursor Activation: Suspend 88.7 mg (0.5 mmol) of PdCl₂ in 15 mL of acetonitrile. Reflux the mixture for 1 hour to form the soluble, yellow [PdCl₂(MeCN)₂] complex. Allow the solution to cool to room temperature.

  • Ligand Addition: Dissolve 75.6 mg (0.5 mmol) of this compound in 5 mL of dichloromethane. Add this solution to the palladium precursor solution.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. The color of the solution may change, and the displacement of the acetonitrile ligands can be monitored by the disappearance of its characteristic nitrile stretch in the IR spectrum if desired.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude product.

  • Purification: Wash the solid with a small amount of cold diethyl ether to remove any unreacted ligand or starting material. The product can be recrystallized from a DCM/hexane solvent system.

Expected Yield: >90% Appearance: Yellow or pale orange solid.

Protocol 3: Synthesis of a Ruthenium(II)-Arene Complex – [Ru(η⁶-p-cymene)(C₉H₁₃NO)Cl]⁺

Ruthenium "piano-stool" complexes are widely investigated for their catalytic and medicinal properties.[8][10] This protocol involves reacting the ligand with a dimeric ruthenium precursor.

Rationale:

  • Metal Precursor: The dimeric complex [Ru(p-cymene)Cl₂]₂ is a stable and convenient starting material that readily cleaves in the presence of coordinating ligands to form mononuclear species.[8]

  • Chloride Abstraction: To generate a cationic complex and open a coordination site for the bidentate ligand, a chloride abstractor like ammonium hexafluorophosphate (NH₄PF₆) is used. This results in a more stable, crystalline PF₆⁻ salt.

  • Solvent: Methanol is a suitable solvent for this reaction, capable of dissolving the ruthenium dimer and the ligand.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 153 mg (0.25 mmol) of [Ru(p-cymene)Cl₂]₂ and 81.5 mg (0.5 mmol) of NH₄PF₆.

  • Solvent and Ligand Addition: Add 20 mL of degassed methanol, followed by 75.6 mg (0.5 mmol) of this compound.

  • Reaction: Stir the mixture at 40 °C for 12 hours. A color change from dark red-brown to orange or yellow is typically observed.

  • Isolation: After cooling to room temperature, filter the solution to remove any insoluble byproducts (e.g., NH₄Cl). Reduce the filtrate volume to ~5 mL.

  • Precipitation: Add diethyl ether to precipitate the product. Collect the solid by filtration, wash with ether, and dry under vacuum.

Expected Yield: 75-85% Appearance: Orange or yellow crystalline powder.

Characterization of Complexes: A Validating System

Proper characterization is essential to confirm the structure and purity of the synthesized complexes. The following techniques provide a self-validating system, where the results from each method should be consistent with the proposed structure.

TechniqueExpected Observations & Interpretation
FT-IR Spectroscopy - Pyridine Ring Vibrations: A shift of the C=N and C=C stretching vibrations (typically ~1600-1400 cm⁻¹) to higher wavenumbers upon coordination to the metal center.[2] - Metal-Ligand Vibrations: Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to ν(M-N) and ν(M-O) stretching modes. For chloro complexes, ν(M-Cl) bands will also be present.
¹H NMR Spectroscopy - Diamagnetic Complexes (Pd, Ru): A downfield shift of the pyridine proton signals upon coordination due to the deshielding effect of the metal center. The protons on the ethyl group closest to the coordination site will also show shifts.[11] - Paramagnetic Complexes (Cu): Broadened or unobservable signals.
UV-Visible Spectroscopy - Ligand-Based Transitions: Intense absorptions in the UV region (~250-300 nm) corresponding to π→π* transitions within the pyridine ring. - Charge Transfer Bands: Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) charge transfer bands in the visible region, which are responsible for the color of the complexes.[12] - d-d Transitions: For Cu(II) complexes, weak, broad absorptions in the visible region corresponding to d-d electronic transitions.[2]
Mass Spectrometry (ESI-MS) - Confirms the molecular weight of the complex. The fragmentation pattern can provide evidence of ligand loss and the stability of the metal-ligand bond. For cationic complexes like the Ru example, the parent ion peak [M]⁺ will be observed.
X-ray Crystallography - Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the definitive method for structural confirmation.[2][13]

Potential Applications & Future Directions

The unique electronic and steric profile of this compound complexes suggests their utility in several high-impact research areas.

Homogeneous Catalysis

Palladium complexes bearing pyridine-based ligands are effective precatalysts for cross-coupling reactions.[9] The proposed [Pd(C₉H₁₃NO)Cl₂] complex is an excellent candidate for screening in Suzuki-Miyaura and Heck coupling reactions. The N,O-chelation can provide enhanced stability to the active catalytic species, potentially leading to higher turnover numbers and improved catalyst longevity.

Catalytic_Cycle cluster_legend Legend Precatalyst\n[L-Pd(II)Cl₂] Precatalyst [L-Pd(II)Cl₂] Active Catalyst\n[L-Pd(0)] Active Catalyst [L-Pd(0)] Precatalyst\n[L-Pd(II)Cl₂]->Active Catalyst\n[L-Pd(0)] Reduction Oxidative Addition\n[L-Pd(II)(Ar)(X)] Oxidative Addition [L-Pd(II)(Ar)(X)] Active Catalyst\n[L-Pd(0)]->Oxidative Addition\n[L-Pd(II)(Ar)(X)] Ar-X Transmetalation\n[L-Pd(II)(Ar)(R)] Transmetalation [L-Pd(II)(Ar)(R)] Oxidative Addition\n[L-Pd(II)(Ar)(X)]->Transmetalation\n[L-Pd(II)(Ar)(R)] R-B(OH)₂ Reductive Elimination\n[L-Pd(0)] Reductive Elimination [L-Pd(0)] Transmetalation\n[L-Pd(II)(Ar)(R)]->Reductive Elimination\n[L-Pd(0)] Ar-R Reductive Elimination\n[L-Pd(0)]->Active Catalyst\n[L-Pd(0)] L L = this compound

Caption: A generalized Suzuki-Miyaura cross-coupling cycle potentially catalyzed by a Pd-2-(2-ethoxyethyl)pyridine complex.

Bioinorganic Chemistry and Drug Development

Transition metal complexes, particularly those of ruthenium and copper, have been investigated for their cytotoxic properties.[3][8] The lipophilicity introduced by the ethoxy group in this compound could enhance cellular uptake compared to more polar hydroxyl analogues. The synthesized complexes, especially the cationic ruthenium complex, should be evaluated for their in vitro cytotoxicity against various cancer cell lines.[14]

Materials Science

Copper(II) complexes are known to exhibit interesting magnetic and electronic properties.[3] The predictable, mononuclear nature of complexes formed with this compound makes them suitable building blocks for designing larger supramolecular structures or as precursors for metal-organic frameworks (MOFs) and coordination polymers.

Concluding Remarks

This compound represents an accessible and promising ligand for the synthesis of a diverse range of transition metal complexes. By leveraging established principles from analogous N,O-donor systems, this guide provides a robust framework for researchers to synthesize, characterize, and explore the applications of these novel compounds. The protocols and insights contained herein are designed to be a springboard for innovation, encouraging the scientific community to unlock the full potential of this versatile ligand in catalysis, medicine, and beyond.

References

Application Notes & Protocols: Advanced Strategies for Suzuki-Miyaura Cross-Coupling of 2-Substituted Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its synthesis, however, presents unique challenges in cross-coupling reactions due to the inherent Lewis basicity of the pyridine nitrogen, which can lead to catalyst inhibition. This guide provides an in-depth analysis and field-proven protocols for executing the Suzuki-Miyaura cross-coupling reaction with pyridine-containing substrates. We will dissect the mechanistic hurdles and present robust strategies—spanning ligand selection, reagent choice, and reaction optimization—to achieve high-yield synthesis of complex molecules, such as those incorporating the 2-(2-ethoxyethyl)pyridine framework. This document is intended for researchers, chemists, and drug development professionals seeking to master this critical transformation.

Introduction: The Challenge and Opportunity of Pyridine Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology, celebrated for its versatility in forming C-C bonds.[1] It is the industry standard for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and organic electronics. However, when one of the coupling partners is a 2-substituted pyridine, the reaction's efficiency can be compromised.

The primary difficulty arises from the Lewis basic nitrogen atom at the 2-position. This nitrogen can coordinate to the palladium catalyst, forming stable off-cycle complexes that effectively sequester the active catalyst and halt or slow the reaction.[2] Furthermore, the electron-deficient nature of the pyridine ring can decelerate the crucial transmetalation step, while the corresponding boronic acids are often susceptible to premature protodeboronation.[3][4]

Despite these challenges, the successful coupling of 2-halopyridines or 2-pyridylboronates is essential. This guide provides the strategic framework and actionable protocols to overcome these obstacles.

Mechanistic Considerations in Pyridine Coupling

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding how a pyridine substrate influences this cycle is key to troubleshooting and optimization.

  • Oxidative Addition : A Pd(0) complex inserts into the carbon-halogen bond of the electrophile (e.g., 2-bromopyridine). This step is generally efficient.

  • Transmetalation : The organic group from the organoboron species is transferred to the palladium center. This is often the rate-limiting step for pyridine substrates. The base is crucial here, as it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[6]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

The pyridine nitrogen can interfere at any stage by coordinating to the Pd(0) or Pd(II) intermediates, creating a "dead end" for the catalyst. The goal of a well-designed protocol is to make the desired catalytic cycle kinetically more favorable than these deactivation pathways.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_deactivation Catalyst Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition + R¹-X (e.g., 2-Bromopyridine) Deactivated_Pd L₂Pd-Pyridine Complex (Off-Cycle Sink) Pd0->Deactivated_Pd Coordination TM_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) OA_complex->TM_complex Transmetalation + [R²-B(OR)₃]⁻ TM_complex->Pd0 Reductive Elimination R¹-R² BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->AteComplex + Base (e.g., OH⁻) AteComplex->OA_complex Enters Cycle Pyridine Pyridine Substrate/Product (Lewis Base)

Diagram 1. Suzuki-Miyaura catalytic cycle with pyridine inhibition pathway.

Core Strategies for Success

To counter the challenges of pyridine coupling, a multi-pronged approach focusing on the reaction components is necessary.

Ligand Selection: The Key to Catalyst Performance

The choice of phosphine ligand is arguably the most critical parameter. The ligand's role is to stabilize the palladium center, promote the desired reaction steps, and prevent deactivation.

  • Rationale for Bulky, Electron-Rich Ligands : Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky ferrocenyl phosphines (e.g., dppf) are often superior.[7]

    • Steric Bulk : The large size of these ligands creates a "coordination pocket" around the palladium that disfavors the binding of the smaller pyridine nitrogen.

    • Electron-Donating Ability : Rich electron density on the phosphine accelerates the oxidative addition and, crucially, the final reductive elimination step, helping to turn the catalyst over before it can be inhibited.

Reagent Choice: Optimizing the Coupling Partners
  • Electrophile (Pyridine-X) : The reactivity of the leaving group (X) follows the order I > OTf > Br >> Cl. While 2-chloropyridines are cost-effective, they demand highly active catalyst systems. For initial optimizations, 2-bromopyridines offer a reliable balance of reactivity and stability.[8]

  • Organoboron Reagent : While boronic acids are common, they can be unstable. For challenging couplings, consider more stable alternatives:

    • Pinacol Boronate Esters (Bpin) : More robust against protodeboronation and often exhibit better reactivity.[7]

    • Potassium Trifluoroborates (-BF₃K) : Highly stable, crystalline solids that release the boronic acid in situ under the reaction conditions.

    • MIDA Boronates : Offer a "slow-release" of the boronic acid, keeping its instantaneous concentration low to prevent decomposition, which is particularly useful for unstable heteroaryl boronates.[9]

Base and Solvent System
  • Base : The base must be strong enough to form the boronate "ate" complex but not so strong as to cause side reactions.

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are effective and widely used.[10]

    • For sensitive substrates, milder bases like Potassium Fluoride (KF) can be advantageous.[3][6]

  • Solvent : Aprotic polar solvents are typical.

    • Dioxane , Toluene , or DMF are common choices. A mixture, such as Toluene/Water or Dioxane/Water, is often used, as water can aid in dissolving the base and stabilizing catalytic intermediates.[7]

Experimental Protocols

Safety First : All reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents are flammable.

Protocol 1: General Synthesis of a 2-Arylpyridine

This protocol details a general method for coupling a 2-bromopyridine derivative with an arylboronic acid, a common transformation in drug discovery.

Protocol_1_Workflow start Start reagents 1. Combine 2-Bromopyridine, Arylboronic Acid, and Base in Reaction Vessel start->reagents solvent 2. Add Solvent (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (Argon sparging or Freeze-Pump-Thaw) solvent->degas catalyst 4. Add Pd Catalyst and Ligand (under inert atmosphere) degas->catalyst reaction 5. Heat Reaction Mixture (e.g., 80-100 °C) with Stirring catalyst->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor workup 7. Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Diagram 2. General workflow for Suzuki-Miyaura coupling of 2-halopyridines.

Step-by-Step Methodology:

  • Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition : Add the chosen solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent).

  • Degassing : Seal the vessel and thoroughly degas the mixture. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand. This can be achieved by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition : Under a positive pressure of argon or in a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction : Seal the vessel tightly and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4–24 hours).

  • Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 2-Alkylpyridine using an Alkylboron Reagent

This protocol addresses the synthesis of molecules like 5-aryl-2-(2-ethoxyethyl)pyridine, coupling an aryl halide with an alkylboron species. This variant is challenging due to the risk of β-hydride elimination from the alkyl group on the palladium intermediate.

Key Modifications from Protocol 1:

  • Reagents : 5-Bromo-2-(2-ethoxyethyl)pyridine (1.0 equiv) and an Alkylboronic acid pinacol ester (e.g., n-Hexyl-Bpin, 1.5 equiv).

  • Catalyst System : A catalyst system known to favor reductive elimination over β-hydride elimination is required. Palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands or specific biarylphosphine ligands are often effective.[2]

  • Base : A weaker base like Cs₂CO₃ or K₃PO₄ is often preferred.

Optimized Reaction Conditions Table

ParameterElectrophileNucleophileCatalyst SystemBaseSolventTemp (°C)Avg. Yield (%)Reference
Condition A 2-BromopyridinePhenylboronic AcidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2 eq)Toluene/H₂O10085-95[3]
Condition B 2-Chloropyridine4-Methoxyphenylboronic AcidPd(OAc)₂ (2%) / XPhos (4%)K₃PO₄ (2 eq)Dioxane11070-85[2]
Condition C 2-Bromopyridinen-Propyl-BF₃KPd(dppf)Cl₂ (5%)Cs₂CO₃ (3 eq)THF/H₂O8060-75[4]
Condition D 5-Bromo-2-(2-ethoxyethyl)pyridinePhenylboronic Acid Pinacol EsterPEPPSI-IPr (3%)K₂CO₃ (3 eq)Dioxane10075-90Adapted from[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Catalyst inhibition by pyridine.3. Poor quality reagents.1. Ensure thorough degassing; use fresh solvents.2. Increase ligand:Pd ratio; switch to a bulkier ligand (e.g., XPhos).3. Use freshly purchased or purified reagents.
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or protic sources.1. Switch to a more stable boronate ester (Bpin) or trifluoroborate.2. Use anhydrous solvents and a base like KF.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species in the reaction.1. Improve degassing procedure.2. Use a Pd(0) source like Pd₂(dba)₃; ensure the reaction is truly anaerobic.
Formation of Phosphine Oxide Air leak in the reaction setup.Check all seals and joints on the reaction vessel; maintain positive argon pressure.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-substituted pyridines is a formidable but solvable challenge in modern synthesis. By understanding the underlying mechanistic hurdles—namely catalyst inhibition and substrate instability—researchers can make informed decisions. Strategic selection of bulky, electron-rich ligands, stable organoboron reagents, and meticulously optimized, anaerobic reaction conditions are the pillars of success. The protocols and data presented herein provide a robust starting point for the development of novel pharmaceuticals and materials built around the valuable pyridine scaffold.

References

The 2-(2-Ethoxyethyl)pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its versatile electronic properties, ability to engage in hydrogen bonding, and synthetically tractable nature have made it a privileged scaffold in the design of novel therapeutics. Within the vast landscape of pyridine-containing compounds, derivatives of 2-(2-ethoxyethyl)pyridine are emerging as a class of molecules with significant potential across diverse therapeutic areas, including oncology and neurology. This application note provides a detailed exploration of the medicinal chemistry applications of this compound derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR), along with exemplary protocols for their preparation and evaluation.

Introduction to a Versatile Scaffold

The this compound moiety combines the key pharmacophoric features of a pyridine ring with a flexible ethoxyethyl side chain. This combination imparts a unique set of physicochemical properties, influencing solubility, metabolic stability, and target engagement. The ether linkage in the side chain can act as a hydrogen bond acceptor, while the ethyl group provides a degree of lipophilicity. The pyridine nitrogen serves as a hydrogen bond acceptor and a basic center, crucial for interactions with biological targets and for formulation purposes.

Therapeutic Applications and Mechanisms of Action

While no blockbuster drugs currently feature the core this compound structure, a growing body of preclinical and patent literature highlights its potential in several key therapeutic areas.

Oncology: Targeting Aberrant Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. While direct examples of this compound derivatives as approved kinase inhibitors are not yet available, related structures have shown significant promise. For instance, derivatives of ((pyridin-4-yl)ethyl)pyridine have been developed as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors 1 and 2, key mediators of angiogenesis.[1] Similarly, 2-oxo-pyridine derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[2]

The this compound moiety can be strategically employed to occupy the ATP-binding site of kinases. The pyridine ring can form hydrogen bonds with the hinge region of the kinase, a common binding motif for many inhibitors. The ethoxyethyl side chain can extend into the solvent-exposed region or interact with hydrophobic pockets within the active site, contributing to both potency and selectivity.

Hypothetical Kinase Inhibitor Binding Mode:

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Derivative Hinge Hinge Region (Hydrogen Bonding) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Pyridine Pyridine Ring Pyridine->Hinge H-Bond Ethoxyethyl Ethoxyethyl Chain Ethoxyethyl->HydrophobicPocket van der Waals Substituent R-Group for Selectivity Substituent->SolventFront Interaction

Caption: Hypothetical binding of a this compound derivative in a kinase active site.

Neurology: Modulating Neurotransmitter Receptors and Neuroinflammation

Pyridine derivatives have a long history in the development of drugs for neurological disorders. The this compound scaffold is being explored for its potential to modulate various targets in the central nervous system (CNS). For example, a study on 2-substituted pyridines with various ethoxy-linked side chains, such as 2-(2'-piperazino-ethanoxy)pyridine, demonstrated significant anticonvulsant activity in preclinical models.[3] This suggests that the ethoxy-pyridine motif can serve as a valuable template for the design of novel antiepileptic drugs.

Furthermore, derivatives of pyridine are being investigated for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[4] The mechanisms underlying these effects are often multifactorial, involving anti-inflammatory, antioxidant, and direct modulation of neuronal signaling pathways. The physicochemical properties of this compound derivatives can be fine-tuned to optimize blood-brain barrier penetration, a critical requirement for CNS-acting drugs.

Synthesis and Methodologies

The synthesis of this compound derivatives can be achieved through several versatile and efficient routes. The choice of synthetic strategy often depends on the desired substitution pattern on the pyridine ring and the nature of the functional groups to be introduced.

General Synthetic Workflow

A common approach involves the preparation of a suitably functionalized pyridine precursor, followed by the introduction of the 2-ethoxyethyl side chain.

G Start Starting Pyridine Functionalization Ring Functionalization (e.g., Halogenation, Nitration) Start->Functionalization SideChain Side Chain Introduction (e.g., Cross-Coupling, Alkylation) Functionalization->SideChain FinalProduct Final Derivative SideChain->FinalProduct

References

Application Notes and Protocols for the Analytical Characterization of 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 2-(2-Ethoxyethyl)pyridine. Intended for researchers, quality control analysts, and drug development professionals, this document outlines field-proven protocols for identity confirmation, purity assessment, and impurity profiling. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles, and data integrity, grounded in authoritative standards such as the ICH Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound, a substituted pyridine derivative, serves as a key intermediate in various synthetic applications, including the development of pharmaceutical agents. Its chemical structure consists of a pyridine ring substituted at the 2-position with an ethoxyethyl group.

Compound Identity:

  • IUPAC Name: this compound[3][4]

  • CAS Number: 28672-54-0[3][4][5]

  • Molecular Formula: C₉H₁₃NO[3][5]

  • Molecular Weight: 151.21 g/mol [3][5][6]

The purity and structural integrity of this intermediate are paramount, as any impurities or structural anomalies can have a cascading effect on the yield, safety, and efficacy of the final product. Rigorous analytical characterization is therefore not merely a quality control checkpoint but a foundational component of process control and regulatory compliance. This guide details a multi-faceted analytical approach to ensure a comprehensive understanding of the product's quality attributes.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling

Scientific Rationale

GC-MS is the premier analytical technique for the characterization of this compound due to the compound's volatility. The gas chromatograph provides high-resolution separation of the main component from volatile and semi-volatile impurities, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns. This dual capability makes it an indispensable tool for establishing a detailed impurity profile, which is critical for understanding the synthesis process and ensuring product consistency.

Self-Validating Protocol

This protocol's trustworthiness is established by incorporating system suitability tests (SSTs) as mandated by guidelines like ICH Q2(R1).[1] Before sample analysis, a series of injections of a reference standard are performed to verify that the chromatographic system is performing adequately.

System Suitability Criteria:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for peak area from ≥ 5 replicate injections.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of methanol or dichloromethane to achieve a concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • Instrumentation and Conditions: The following parameters provide a robust starting point for analysis.

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Split ratio 50:1
Oven Program Initial 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu
  • Data Analysis:

    • Purity Assessment: Calculate the purity using the area percent normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

    • Impurity Identification: Identify potential impurities by comparing their mass spectra against a spectral library, such as the NIST Mass Spectral Library.[3] Common process-related impurities may include unreacted starting materials like 2-(2-hydroxyethyl)pyridine[7][8] or by-products from side reactions. The mass spectrum of this compound is characterized by a prominent peak at m/z 122 and another at 106.[3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent (1 mg/mL) Weigh->Dissolve SST System Suitability Test (Reference Standard) Dissolve->SST Inject Inject Sample SST->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate Purity (Area %) Integrate->Purity Identify Identify Impurities (NIST Library) Integrate->Identify Report Generate Report Purity->Report Identify->Report

Caption: GC-MS workflow for purity and impurity analysis.

High-Performance Liquid Chromatography (HPLC): Quantitative Assay

Scientific Rationale

While GC-MS excels at volatile impurity profiling, HPLC is the industry standard for accurate and precise quantification (assay) of the active pharmaceutical ingredient or key intermediate. A reversed-phase HPLC (RP-HPLC) method provides robust, reproducible results and is capable of separating the main analyte from non-volatile impurities and degradation products that may not be amenable to GC analysis. The use of a UV detector offers the sensitivity and linearity required for a quantitative assay.

Self-Validating Protocol

The method is validated according to ICH Q2(R1) principles, ensuring its suitability for its intended purpose.[1][9] Key validation parameters include accuracy, precision, specificity, linearity, and range. A reference standard of known purity is required for accurate quantification.

System Suitability Criteria:

  • Resolution: ≥ 2.0 between this compound and any adjacent impurity peak.

  • Tailing Factor: ≤ 2.0 for the analyte peak.

  • RSD: ≤ 1.0% for peak area from ≥ 5 replicate injections of the standard solution.

Experimental Protocol
  • Reference Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with mobile phase to obtain a standard solution of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the reference standard to a final nominal concentration of 0.5 mg/mL.

  • Instrumentation and Conditions:

Parameter Condition
HPLC System Waters Alliance e2695 or equivalent
Detector UV-Vis Detector (e.g., Waters 2489)
Column C18 column, 4.6 x 150 mm, 5 µm (e.g., Waters XBridge BEH C18)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection λ 262 nm
  • Data Analysis:

    • Calculate the assay of this compound in the sample using the external standard method with the following formula: Assay (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Quantification StdPrep Prepare Reference Standard Solution SST System Suitability Test StdPrep->SST SmpPrep Prepare Sample Solution InjectSmp Inject Sample InjectStd Inject Standard SST->InjectStd InjectStd->InjectSmp Integrate Integrate Peaks InjectSmp->Integrate Calculate Calculate Assay vs. External Standard Integrate->Calculate Report Final Report Calculate->Report

Caption: HPLC workflow for quantitative assay determination.

NMR Spectroscopy: Definitive Structural Confirmation

Scientific Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation and confirmation of molecular structure. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms. Together, they provide a complete "fingerprint" of the this compound molecule, confirming the connectivity of the pyridine ring, the ethoxy group, and the ethyl linker.

Protocol and Data Interpretation
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Structural Interpretation: The spectra should be consistent with the structure of this compound. Spectral data is available on public databases like PubChem for comparison.[3][10]

Assignment ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Pyridine-H6~8.5 ppm (d)~159.5 ppm (C2)
Pyridine-H4~7.6 ppm (t)~149.0 ppm (C6)
Pyridine-H3, H5~7.1-7.2 ppm (m)~136.5 ppm (C4)
-CH₂-Py~3.0 ppm (t)~123.0 ppm (C5)
O-CH₂-CH₂~3.7 ppm (t)~121.0 ppm (C3)
O-CH₂-CH₃~3.5 ppm (q)~70.0 ppm (O-CH₂-CH₂)
-CH₃~1.2 ppm (t)~66.5 ppm (O-CH₂-CH₃)
~39.0 ppm (-CH₂-Py)
~15.0 ppm (-CH₃)

Note: Chemical shifts (ppm) are approximate and can vary slightly based on solvent and concentration.

FT-IR Spectroscopy: Functional Group Identity

Scientific Rationale

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to verify the presence of key functional groups within a molecule. For this compound, FT-IR can quickly confirm the presence of the pyridine ring (C=N, C=C stretches) and the ether linkage (C-O-C stretch). It serves as an excellent identity test and can also indicate the absence of certain impurities, such as a precursor alcohol (which would show a broad O-H stretch around 3300 cm⁻¹).

Protocol and Data Interpretation
  • Sample Preparation: Apply a thin film of the neat liquid sample onto a salt (KBr) plate or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Spectral Interpretation: The resulting spectrum should exhibit characteristic absorption bands corresponding to the molecule's structure.[3][11]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic (Pyridine)
2980-2850C-H StretchAliphatic (CH₂, CH₃)
~1600, ~1570C=N, C=C StretchPyridine Ring
~1470, ~1430C=C StretchPyridine Ring
~1110C-O-C StretchEther

The absence of a strong, broad peak between 3200-3600 cm⁻¹ helps confirm the absence of the 2-(2-hydroxyethyl)pyridine starting material.[7]

Logical Relationship Diagram

FTIR_Logic cluster_groups Key Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) Molecule This compound Pyridine Pyridine Ring (C=N, C=C) Molecule->Pyridine Ether Ether Linkage (C-O-C) Molecule->Ether Aliphatic Aliphatic C-H (CH₂, CH₃) Molecule->Aliphatic Peak_Py ~1600, ~1570 Pyridine->Peak_Py corresponds to Peak_Ether ~1110 Ether->Peak_Ether corresponds to Peak_Ali 2980-2850 Aliphatic->Peak_Ali corresponds to

Caption: Correlation of functional groups to FT-IR peaks.

References

Definitive Analysis of 2-(2-Ethoxyethyl)pyridine by Gas Chromatography-Mass Spectrometry (GC-MS): An In-Depth Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive application note provides a detailed protocol for the identification and quantification of 2-(2-Ethoxyethyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is structured to provide a robust, validated framework for researchers in pharmaceutical development, quality control, and related scientific fields. We delve into the causality behind experimental choices, from sample preparation and instrumental parameters to data interpretation, ensuring a self-validating and reproducible system. This guide is grounded in established analytical principles to ensure scientific integrity and technical accuracy.

Introduction and Scientific Context

This compound (C₉H₁₃NO, M.W. 151.21 g/mol ) is a pyridine derivative with applications in chemical synthesis and as a potential intermediate or impurity in pharmaceutical manufacturing.[1][2] Its volatility and chemical nature make Gas Chromatography coupled with Mass Spectrometry (GC-MS) the ideal analytical technique for its separation and definitive identification.[3] GC-MS offers unparalleled specificity through chromatographic separation and mass-based detection, which is critical for resolving the analyte from complex matrices and confirming its identity with high confidence.[3][4]

The accurate quantification of such compounds is essential for ensuring the safety, efficacy, and quality of drug products.[4] This protocol is developed to be compliant with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH), addressing specificity, linearity, accuracy, and precision.[4]

Foundational Principles: The Analytical Strategy

The core of this method relies on the synergy between gas chromatography's separation power and mass spectrometry's detection specificity.

  • Gas Chromatography (GC): The analyte is volatilized and separated from other components based on its boiling point and affinity for the GC column's stationary phase. For pyridine-containing compounds, a mid-polarity column is optimal, providing the necessary selectivity to resolve the analyte from potential interferences.[5][6] A programmed temperature ramp is employed to ensure sharp peak shapes for the analyte while eluting higher-boiling compounds from the column.[7]

  • Mass Spectrometry (MS): Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high energy of EI causes the resulting molecular ion to fragment in a predictable and reproducible manner.[8] This fragmentation pattern serves as a chemical "fingerprint," allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) can be utilized to enhance sensitivity by focusing the detector on specific, characteristic ions.[7][9]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis of this compound.

Protocol 1: Preparation of Standards and Samples

The accuracy of the final result is critically dependent on the careful preparation of calibration standards and samples. Methanol is a suitable solvent due to its volatility and compatibility with common GC injection systems.[5][7]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of pure this compound reference standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with GC-grade methanol. Mix thoroughly.

    • Causality: Using a concentrated stock solution minimizes weighing errors and allows for accurate serial dilutions. Stock solutions are generally stable for several months when stored at -20°C.[7]

  • Internal Standard (ISTD) Stock Solution (1 mg/mL):

    • Select an appropriate internal standard not expected to be in the sample (e.g., N,N-Dimethylformamide or deuterated pyridine-d5).[5][6]

    • Prepare a 1 mg/mL stock solution in methanol, following the procedure in step 1.

    • Causality: An ISTD corrects for variations in injection volume and instrument response, significantly improving precision and accuracy.

  • Working Calibration Standards:

    • Prepare a series of at least five calibration standards by serially diluting the primary stock solution.

    • Spike each calibration standard with a fixed concentration of the internal standard. A typical ISTD concentration is 10 µg/mL.

    • Example calibration range: 1, 5, 10, 25, 50 µg/mL.

    • Causality: A multi-point calibration curve is essential to demonstrate linearity across the expected concentration range of the samples.[9]

  • Sample Preparation:

    • Dissolve the sample matrix in methanol to achieve an expected this compound concentration within the calibration range.

    • Spike the prepared sample with the same fixed concentration of the internal standard as used in the calibration standards.

    • Vortex thoroughly and transfer an aliquot to a 2 mL autosampler vial.

Protocol 2: GC-MS Instrumentation and Analysis

The following parameters are a robust starting point and may be optimized for specific instrumentation.

Table 1: Recommended GC-MS Instrument Parameters

Parameter Setting Justification
GC System
Injector Port Temp. 250 °C Ensures rapid and complete volatilization of the analyte.[7]
Injection Mode Splitless (1 µL) Maximizes analyte transfer to the column, ideal for trace analysis.[7]
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or Stabilwax-DB (60 m x 0.32 mm ID, 1.0 µm film) A 5% phenyl-arylene or wax-type column provides appropriate polarity for separating pyridine derivatives.[5][6][10]
Carrier Gas Helium Inert carrier gas with optimal efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Ensures reproducible retention times and optimal separation.[7]
Oven Program Initial: 70 °C, hold 2 min Ramp: 10 °C/min to 250 °C, hold 5 min The initial hold separates volatile impurities, while the ramp effectively elutes the analyte and cleans the column.[7]
MS System
Ion Source Electron Ionization (EI) Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp. 230 °C Standard temperature to promote ionization while minimizing thermal degradation.
Transfer Line Temp. 250 °C Prevents condensation of the analyte between the GC and MS.[7]
Acquisition Mode Full Scan (m/z 50-250) & SIM Full Scan for initial identification; SIM for enhanced sensitivity in quantification.[7][9]

| SIM Ions | Quantifier: m/z 122; Qualifiers: m/z 106, 151 | Monitoring specific ions increases signal-to-noise and selectivity. |

Protocol 3: Data Processing and Analysis
  • Compound Identification:

    • Confirm the identity of this compound in sample chromatograms by matching its retention time with that of a reference standard. The Kovats Retention Index on a standard non-polar column is approximately 1150.[1]

    • Verify the mass spectrum against a reference library or the standard. The spectrum should exhibit the correct molecular ion and characteristic fragment ions.

  • Calibration Curve Construction:

    • For each calibration standard, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of ISTD).

    • Plot the response ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.995.

  • Sample Quantification:

    • Calculate the response ratio for the sample.

    • Determine the concentration of this compound in the sample by using the equation from the linear regression of the calibration curve.

Data Interpretation: Mass Spectral Fragmentation

The electron ionization mass spectrum provides the structural fingerprint for identification.

  • Molecular Ion (M⁺·): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 151 , corresponding to the molecular weight of the compound (C₉H₁₃NO).[1]

  • Key Fragment Ions: The fragmentation of this compound is predictable. The primary cleavage occurs at the C-C and C-O bonds of the ethoxyethyl side chain.[8][11]

Table 2: Key Mass Spectral Data for this compound

m/z Proposed Fragment Structure/Loss Significance
151 [M]⁺· Molecular Ion
122 [M - C₂H₅]⁺ Loss of the terminal ethyl group. This is often a major, stable fragment.[1]
106 [M - OC₂H₅]⁺ Loss of the ethoxy radical. A key diagnostic ion.[1]

| 93 | [C₅H₄N-CH₂]⁺ | Cleavage alpha to the pyridine ring, often leading to a stable tropylium-like ion.[12] |

The following diagram illustrates the logical flow of the fragmentation process.

Fragmentation M Molecular Ion C₉H₁₃NO⁺· m/z = 151 F122 Fragment Ion [M - C₂H₅]⁺ m/z = 122 M->F122 - C₂H₅· F106 Fragment Ion [M - OC₂H₅]⁺ m/z = 106 M->F106 - ·OC₂H₅ F93 Fragment Ion [C₆H₇N]⁺ m/z = 93 M->F93 - C₃H₆O

Caption: Predicted EI fragmentation pathway for this compound.

Method Validation Framework

A robust analytical method must be validated to ensure it is fit for its intended purpose.[13] The protocol should be evaluated against the following criteria.

Table 3: Method Validation Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte in the presence of other components. No significant interfering peaks at the retention time of the analyte in blank/placebo samples.[4]
Linearity Proportional response of the method to the concentration of the analyte. Correlation coefficient (r or r²) ≥ 0.995 over the defined range.[13]
Accuracy Closeness of test results to the true value. Recovery of 98-102% for API assay; typically 80-120% for impurities.[13][14]
Precision Agreement between a series of measurements. Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 3%.[13]
LOD & LOQ Lowest amount of analyte that can be detected and quantified, respectively. LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[9]

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent performance with minor changes in flow rate, temperature ramp, etc.[4] |

Workflow Visualization

The entire analytical process, from sample receipt to final report, can be visualized as follows.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_processing 3. Data Processing StdPrep Standard & ISTD Preparation Injection GC-MS Injection StdPrep->Injection SamplePrep Sample Weighing & Dilution SamplePrep->Injection DataAcq Data Acquisition (Scan & SIM) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Integration->Quant Calibration->Quant Report 4. Final Report & Validation Quant->Report

Caption: High-level workflow for GC-MS analysis and quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the rationale behind key methodological steps and providing a clear framework for instrumentation, data analysis, and validation, this guide serves as a valuable resource for scientists engaged in pharmaceutical analysis and quality control. The described method is designed to be robust, reproducible, and adaptable, ensuring high-quality data for critical research and development decisions.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] For pyridine derivatives, which are integral components in pharmaceuticals and agrochemicals, NMR provides unparalleled insights into their electronic and steric properties.[1][2] This document offers a comprehensive guide to the NMR analysis of 2-(2-Ethoxyethyl)pyridine, a substituted pyridine of interest in synthetic and medicinal chemistry. We will delve into detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation of ¹H and ¹³C NMR data, including advanced 2D NMR techniques.

Molecular Structure and NMR-Relevant Features

This compound (C₉H₁₃NO) possesses a pyridine ring substituted at the 2-position with an ethoxyethyl group.[3][4] This substitution pattern breaks the symmetry of the pyridine ring, resulting in distinct NMR signals for each proton and carbon atom. The electronegative nitrogen atom significantly influences the chemical shifts of the aromatic protons and carbons, particularly those in the α-position (C2 and C6).[1][5] The flexible ethoxyethyl side chain also exhibits characteristic NMR signals that can be unambiguously assigned.

A visual representation of the molecular structure and atom numbering is provided below.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.[6] The following protocol is recommended for this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Cotton wool or glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7][8]

  • Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[7] CDCl₃ is a suitable solvent for this compound.

  • Dissolution: In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[6][9] Gentle vortexing can aid in complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following parameters are suggested for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zg30 A standard 30° pulse experiment for routine spectra.
Number of Scans (NS) 16 Sufficient for good signal-to-noise on a sample of this concentration.
Acquisition Time (AQ) ~4 s Provides adequate digital resolution.
Relaxation Delay (D1) 2 s Allows for sufficient relaxation of protons between scans.
Spectral Width (SW) ~16 ppm Encompasses the expected chemical shift range for all protons.

| Temperature | 298 K | Standard room temperature acquisition. |

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zgpg30 A 30° pulse sequence with proton decoupling to simplify the spectrum.
Number of Scans (NS) 1024 or more A higher number of scans is necessary due to the low sensitivity of ¹³C.
Acquisition Time (AQ) ~1 s A balance between resolution and experiment time.
Relaxation Delay (D1) 2 s Sufficient for most carbon nuclei in this molecule.
Spectral Width (SW) ~200 ppm Covers the typical range for organic molecules.

| Temperature | 298 K | Standard room temperature acquisition. |

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the pyridine ring and the ethoxyethyl side chain.

Pyridine Ring Protons: The aromatic protons of the pyridine ring are observed in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]

  • H6 (α-proton): This proton is the most deshielded, appearing as a doublet of doublets around δ 8.5 ppm. Its proximity to the nitrogen atom results in a significant downfield shift.[1]

  • H4 (γ-proton): This proton typically resonates as a triplet of doublets around δ 7.6 ppm.[1]

  • H3 and H5 (β-protons): These protons are the most shielded of the aromatic protons, appearing upfield relative to H4 and H6, typically in the range of δ 7.1-7.3 ppm.[1]

Ethoxyethyl Side Chain Protons: The aliphatic protons of the side chain are found in the upfield region of the spectrum.

  • -CH₂- (C7): The methylene protons adjacent to the pyridine ring appear as a triplet around δ 3.0 ppm.

  • -CH₂- (C8): The methylene protons adjacent to the ether oxygen appear as a triplet around δ 3.8 ppm.

  • -O-CH₂- (C10): The methylene protons of the ethoxy group resonate as a quartet around δ 3.5 ppm due to coupling with the adjacent methyl protons.

  • -CH₃ (C11): The methyl protons of the ethoxy group appear as a triplet around δ 1.2 ppm.

J-Coupling: Spin-spin coupling provides valuable information about the connectivity of the protons.[11][12] Typical coupling constants for substituted pyridines are:

  • ³J_ortho_ ≈ 4-8 Hz

  • ⁴J_meta_ ≈ 1-3 Hz

  • ⁵J_para_ ≈ 0-1 Hz[1]

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is highly recommended for distinguishing between CH, CH₂, and CH₃ groups.[13][14][15]

Pyridine Ring Carbons: The pyridine ring carbons are deshielded due to the aromatic system and the nitrogen atom.

  • C2 and C6: These carbons, being closest to the nitrogen, are the most deshielded, appearing in the range of δ 150-160 ppm.

  • C4: This carbon resonates at an intermediate chemical shift, typically around δ 136 ppm.

  • C3 and C5: These are the most shielded of the aromatic carbons, appearing around δ 121-124 ppm.

Ethoxyethyl Side Chain Carbons:

  • -CH₂- (C7): The carbon adjacent to the pyridine ring appears around δ 39 ppm.

  • -CH₂- (C8): The carbon adjacent to the ether oxygen is found around δ 70 ppm.

  • -O-CH₂- (C10): The methylene carbon of the ethoxy group resonates around δ 66 ppm.

  • -CH₃ (C11): The methyl carbon appears upfield, around δ 15 ppm.

DEPT-135 Spectrum: A DEPT-135 experiment will show:

  • Positive signals for CH and CH₃ carbons.

  • Negative signals for CH₂ carbons.

  • No signals for quaternary carbons (C2 in this case).[16]

2D NMR Spectroscopy for Unambiguous Assignments

For complex molecules, 2D NMR techniques are invaluable for confirming assignments.[17][18]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to trace the connectivity within the pyridine ring and the ethoxyethyl side chain.[18] For example, a cross-peak between the H3 and H4 signals would confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive assignment of each carbon to its attached proton(s).[18]

The workflow for structural elucidation using 1D and 2D NMR is illustrated below.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Assignments Proton & Carbon Assignments H1_NMR->Assignments Chemical Shifts & Multiplicities C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->Assignments Chemical Shifts DEPT DEPT DEPT->Assignments Carbon Multiplicity Connectivity Connectivity Mapping COSY->Connectivity ¹H-¹H Correlations HSQC->Connectivity ¹H-¹³C Correlations Structure Final Structure Confirmation Assignments->Structure Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Summary of Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135
Pyridine Ring
C2-~159-
C3~7.15 (ddd)~121CH (+)
C4~7.60 (td)~136CH (+)
C5~7.10 (d)~123CH (+)
C6~8.50 (d)~149CH (+)
Ethoxyethyl Side Chain
C7 (-CH₂-)~3.00 (t)~39CH₂ (-)
C8 (-CH₂-)~3.80 (t)~70CH₂ (-)
C10 (-O-CH₂-)~3.50 (q)~66CH₂ (-)
C11 (-CH₃)~1.20 (t)~15CH₃ (+)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the comprehensive structural characterization of this compound. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments, researchers can confidently assign all proton and carbon signals, confirming the molecular structure and providing a foundation for further chemical and biological studies. The protocols and data presented in these application notes serve as a robust guide for scientists and professionals in the fields of chemistry and drug development.

References

Application Notes and Protocols: 2-(2-Ethoxyethyl)pyridine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous blockbuster pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive framework for the design of novel therapeutic agents.[3] Within the vast landscape of pyridine-containing building blocks, 2-(2-Ethoxyethyl)pyridine emerges as a versatile precursor for the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a reactive pyridine core and a modifiable ethoxyethyl side chain, offers multiple avenues for synthetic elaboration.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It elucidates the key chemical transformations of this compound and its precursors, with a particular focus on the synthesis of valuable pharmaceutical intermediates. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
CAS Number 28672-54-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 106-107 °C at 19 Torr
Density 0.961 g/cm³
IUPAC Name This compound

Safety and Handling:

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[6]

GHS Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed disposal procedures, consult the safety data sheet (SDS) provided by the supplier and local regulations.

Key Synthetic Transformations and Applications

The synthetic utility of this compound lies in the reactivity of both the pyridine ring and the ethoxyethyl side chain. Key transformations include modifications of the side chain to introduce functionalities suitable for coupling reactions, and functionalization of the pyridine ring itself.

Precursor Synthesis: From 2-Methylpyridine to 2-(2-Hydroxyethyl)pyridine

The journey towards many valuable pharmaceutical intermediates often begins with the synthesis of the precursor alcohol, 2-(2-hydroxyethyl)pyridine. This is typically achieved through a condensation reaction between 2-methylpyridine and formaldehyde.

G 2-Methylpyridine 2-Methylpyridine Reaction Condensation 2-Methylpyridine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine Reaction->2-(2-Hydroxyethyl)pyridine

Figure 1: Synthesis of 2-(2-Hydroxyethyl)pyridine.

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

This protocol is based on a patented method for the synthesis of 2-hydroxyethyl pyridine.[7]

Materials:

  • 2-Methylpyridine

  • Formaldehyde (as paraformaldehyde or aqueous solution)

  • Organic base (e.g., triethylamine, DBU)

  • Solvent (e.g., water, DMF)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, charge 2-methylpyridine, formaldehyde, an organic base, and the chosen solvent.

  • Pressurize the reactor to 2-8 MPa.

  • Heat the reaction mixture to 200-230 °C.

  • Maintain the reaction at this temperature for a specified time, monitoring the reaction progress by GC analysis.

  • After completion, cool the reactor to room temperature and carefully vent the pressure.

  • The product, 2-(2-hydroxyethyl)pyridine, can be isolated and purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • The use of a high-pressure reactor is necessary to reach the required reaction temperatures, which are above the boiling points of the reactants at atmospheric pressure.

  • The organic base acts as a catalyst for the aldol-type condensation reaction between 2-methylpyridine and formaldehyde.

  • The choice of solvent can influence the reaction rate and selectivity.

Conversion to Key Intermediate: 2-Vinylpyridine

A pivotal transformation of the precursor is its dehydration to 2-vinylpyridine, a highly reactive and versatile intermediate. This vinyl group is susceptible to a variety of nucleophilic addition reactions, making it a cornerstone for building more complex molecules.

G 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine Dehydrating_Agent Dehydration (e.g., NaOH, H₂SO₄) 2-(2-Hydroxyethyl)pyridine->Dehydrating_Agent 2-Vinylpyridine 2-Vinylpyridine Dehydrating_Agent->2-Vinylpyridine

Figure 2: Dehydration to 2-Vinylpyridine.

Protocol 2: Synthesis of 2-Vinylpyridine

This protocol is adapted from patented industrial processes.

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Dehydrating agent (e.g., sodium hydroxide, sulfuric acid, or phosphoric acid)

Procedure:

  • Charge 2-(2-hydroxyethyl)pyridine and the dehydrating agent into a reaction vessel equipped with a distillation apparatus.

  • Heat the mixture to 100-190 °C with stirring for 5-30 minutes.

  • The 2-vinylpyridine product will distill as it is formed. Collect the distillate.

  • The collected crude product can be purified by a second distillation under reduced pressure.

Causality Behind Experimental Choices:

  • The choice of dehydrating agent is critical. Strong bases like sodium hydroxide or strong acids like sulfuric acid can effectively catalyze the elimination of water.

  • Distilling the product as it forms (a reactive distillation) drives the equilibrium towards the product and minimizes side reactions.

Application in Pharmaceutical Synthesis: The Case of Betahistine

A prominent example illustrating the utility of the this compound lineage is the synthesis of Betahistine, a drug used to treat Meniere's disease. While not a direct reaction of the title compound, the synthesis of Betahistine from 2-vinylpyridine (derived from 2-(2-hydroxyethyl)pyridine) is a powerful demonstration of the synthetic potential of this chemical family.

G 2-Vinylpyridine 2-Vinylpyridine Michael_Addition Michael Addition 2-Vinylpyridine->Michael_Addition Methylamine Methylamine Methylamine->Michael_Addition Betahistine Betahistine Michael_Addition->Betahistine

Figure 3: Synthesis of Betahistine.

Protocol 3: Synthesis of Betahistine

This protocol is a generalized procedure based on established synthetic routes.

Materials:

  • 2-Vinylpyridine

  • Methylamine (or methylamine hydrochloride)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • Dissolve 2-vinylpyridine in a suitable solvent in a reaction flask.

  • Slowly add methylamine (or a solution of methylamine hydrochloride) to the reaction mixture.

  • Heat the reaction mixture to facilitate the Michael addition. The reaction temperature will depend on the solvent and the form of methylamine used.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture.

  • The product, Betahistine, can be isolated by removing the solvent under reduced pressure and purified by distillation or crystallization of its salt form (e.g., betahistine dihydrochloride).

Causality Behind Experimental Choices:

  • The Michael addition is a conjugate addition of a nucleophile (methylamine) to an α,β-unsaturated carbonyl compound (in this case, the vinyl group is activated by the electron-withdrawing pyridine ring).

  • The choice of solvent and temperature is optimized to ensure a good reaction rate while minimizing polymerization of the 2-vinylpyridine starting material.

Further Transformations of this compound

While the conversion to 2-vinylpyridine is a major pathway, this compound itself can undergo several key reactions to generate other valuable intermediates.

  • Ether Cleavage: The ethoxy group can be cleaved under strong acidic conditions (e.g., HBr, HI) to yield 2-(2-hydroxyethyl)pyridine.[8][9] This reaction is mechanistically an Sₙ2 or Sₙ1 type substitution at the ethyl group, depending on the conditions. This transformation can be useful if the hydroxyl group is required for subsequent reactions after the ethoxy group has served its purpose, for instance, as a protecting group.

  • Side-Chain C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds.[10][11] Catalytic systems can be employed to introduce new functional groups at various positions on the ethoxyethyl side chain of this compound, opening up possibilities for creating a diverse range of analogues.

  • N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium salts.[12][13] This can alter the electronic properties of the molecule and introduce new functionalities for further synthetic manipulations.

Table 2: Summary of Key Synthetic Transformations

Starting MaterialReagents and ConditionsProductApplication
2-MethylpyridineFormaldehyde, Organic Base, High T/P2-(2-Hydroxyethyl)pyridinePrecursor for 2-vinylpyridine
2-(2-Hydroxyethyl)pyridineDehydrating Agent (NaOH, H₂SO₄), Heat2-VinylpyridineVersatile intermediate for Michael additions
2-VinylpyridineMethylamineBetahistineActive Pharmaceutical Ingredient
This compoundStrong Acid (HBr, HI)2-(2-Hydroxyethyl)pyridineUnmasking a hydroxyl group
This compoundAlkyl HalideN-Alkyl-2-(2-ethoxyethyl)pyridinium halideModification of electronic properties

Conclusion and Future Outlook

This compound and its precursors represent a valuable class of building blocks in the synthesis of pharmaceutical intermediates. The strategic transformations of the ethoxyethyl side chain, particularly through its precursor 2-(2-hydroxyethyl)pyridine and the highly reactive 2-vinylpyridine, provide access to a wide array of complex molecules, as exemplified by the synthesis of Betahistine. The potential for direct functionalization of the side chain and the pyridine ring further expands the synthetic utility of this versatile precursor. As the demand for novel pyridine-based therapeutics continues to grow, the importance of understanding and optimizing the synthetic routes involving this compound and its derivatives will undoubtedly increase.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges leading to low yields in reactions involving 2-(2-ethoxyethyl)pyridine. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future experimental design.

Part 1: Core Troubleshooting & Frequently Asked Questions

This section addresses foundational issues that can affect any reaction type. Before optimizing specific reaction parameters, it is crucial to ensure the integrity of your starting materials and experimental setup.

Question 1: My reaction with this compound is giving a low yield or failing completely. What are the first things I should check?

This is a common issue that can often be traced back to fundamental experimental parameters before delving into complex reaction optimization. A systematic approach is key.

Answer: When facing low yields, always begin by verifying the three pillars of a successful reaction: (1) Quality of Starting Materials, (2) Reaction Setup and Conditions, and (3) Workup and Purification.

  • Starting Material Integrity:

    • Purity of this compound: Commercial this compound can vary in purity. Some suppliers provide it as a product for early discovery research and do not collect extensive analytical data, placing the responsibility of quality control on the buyer.[1] Verify the purity by ¹H NMR and check for the presence of water or other impurities. The ether linkage can be susceptible to cleavage under acidic conditions, and the pyridine ring can be sensitive to oxidation.

    • Reagent Quality: For reactions sensitive to moisture and air, the quality of your reagents is paramount. Organolithium reagents (n-BuLi, LDA) and Grignard reagents are highly reactive towards water, alcohols, and oxygen.[2] Ensure solvents are rigorously dried and reagents are freshly titrated or purchased and handled under strict anhydrous/anaerobic conditions.

  • Reaction Setup:

    • Anhydrous & Inert Conditions: Many reactions involving pyridine derivatives, especially metalations, require the complete exclusion of air and moisture.[2][3] Ensure all glassware is flame- or oven-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature Control: Precise temperature control is critical, particularly for organometallic reactions which are often run at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.[4][5] Ensure your cooling bath is stable and the internal reaction temperature is monitored.

  • Initial Analysis:

    • Before performing a full workup and purification, take a small aliquot from the crude reaction mixture for analysis (e.g., TLC, LC-MS, ¹H NMR). This can tell you if the starting material was consumed, if multiple products were formed, or if the reaction simply did not proceed.

Below is a general workflow to diagnose initial problems.

Troubleshooting_Workflow cluster_conditions cluster_analysis A Low Yield Observed B Step 1: Verify Starting Materials A->B C Purity of Pyridine Substrate? (NMR, GC-MS) B->C Check D Purity/Activity of Reagents? (e.g., Titrate BuLi) B->D Check E Solvent Anhydrous? B->E Check F Step 2: Scrutinize Reaction Conditions G Inert Atmosphere Maintained? F->G Verify H Accurate Temperature Control? F->H Verify I Correct Stoichiometry & Addition Rate? F->I Verify J Step 3: Analyze Crude Reaction Mixture K Starting Material Consumed? J->K L Multiple Products Formed? K->L Yes M Proceed to Reaction-Specific Troubleshooting K->M No (Re-evaluate Steps 1 & 2) L->M Yes (Side Reaction Issue) L->M No (Workup/Purification Issue)

Caption: General troubleshooting workflow for low-yield reactions.

Part 2: Reaction-Specific Troubleshooting Guide

This section is divided into common reaction classes for this compound.

Section A: Side-Chain Functionalization via Deprotonation

The methylene (-CH₂-) group adjacent to the pyridine ring is the most common site for functionalization. Its protons are acidic due to the electron-withdrawing nature of the pyridine ring and the ability of the nitrogen to stabilize the resulting carbanion. Deprotonation with a strong base, typically an organolithium reagent, generates a nucleophile that can react with various electrophiles.[4][5][6]

Question 2: I am attempting to deprotonate the side chain with n-BuLi or LDA, but my electrophile quench is giving low yields. What is going wrong?

Answer: This is a classic and powerful reaction, but its success hinges on careful control of conditions to ensure efficient and selective deprotonation.

  • Cause 1: Incomplete Deprotonation.

    • Insight: The pKa of the α-methylene protons of 2-alkylpyridines is relatively high.[7] The base you are using may not be strong enough, or it may be consumed by trace amounts of acid (like water) in the reaction flask.

    • Solution:

      • Base Selection: While LDA is a strong, non-nucleophilic base, tert-butyllithium (t-BuLi) is significantly stronger and can be more effective for deprotonating less acidic C-H bonds.[4][5]

      • Verification: To confirm deprotonation is occurring, run a test reaction and quench with deuterium oxide (D₂O). Analyze the crude product by ¹H NMR to see the extent of deuterium incorporation at the α-position. If incorporation is low, your deprotonation step is the primary issue.

      • Conditions: Ensure you are using a truly anhydrous solvent (e.g., THF freshly distilled from sodium/benzophenone).

  • Cause 2: Incorrect Temperature.

    • Insight: Organolithium reagents are highly reactive. If the temperature is too high during base addition or the subsequent reaction, side reactions can occur, including addition to the pyridine ring or reaction with the ether solvent (THF). Reactions are typically performed at -78 °C (dry ice/acetone bath).[4][5]

    • Solution: Maintain strict temperature control at -78 °C during the addition of the organolithium reagent and for the duration of the deprotonation. Allow the reaction to stir for an adequate time (e.g., 30-60 minutes) at this temperature before adding the electrophile.

  • Cause 3: Competing Side Reactions.

    • Insight: Using an excess of a very strong base like t-BuLi can sometimes lead to deprotonation at multiple sites or complex rearrangements.[4][5] The electrophile itself might also be problematic (e.g., sterically hindered, or prone to elimination).

    • Solution:

      • Stoichiometry: Use a carefully measured amount of base (typically 1.05-1.1 equivalents). Titrate your organolithium solution immediately before use for accuracy.

      • Electrophile Reactivity: Ensure your electrophile is reactive enough for the conditions. For example, when forming a new C-C bond, a primary alkyl iodide is more reactive than a bromide, which is more reactive than a chloride.[8]

Deprotonation_Troubleshooting Start Low Yield in Side-Chain Functionalization Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Yes_Deprotonation Yes Check_Deprotonation->Yes_Deprotonation Yes No_Deprotonation No Check_Deprotonation->No_Deprotonation No Check_Electrophile Is Electrophile/Quench the Issue? Yes_Deprotonation->Check_Electrophile Improve_Base Increase Base Strength (e.g., n-BuLi -> t-BuLi) No_Deprotonation->Improve_Base Check_Purity Ensure Anhydrous Conditions & Reagent Purity No_Deprotonation->Check_Purity Yes_Electrophile Yes Check_Electrophile->Yes_Electrophile Yes No_Electrophile No Check_Electrophile->No_Electrophile No Improve_Electrophile Use More Reactive Electrophile (e.g., R-Br -> R-I) Yes_Electrophile->Improve_Electrophile Check_Temp Verify Temperature Control (Maintain -78 °C) No_Electrophile->Check_Temp Check_Side_Rxns Consider Side Reactions (e.g., Ring Addition) No_Electrophile->Check_Side_Rxns

Caption: Decision tree for troubleshooting side-chain deprotonation.

Section B: Palladium-Catalyzed Cross-Coupling Reactions

For this section, we assume the this compound core has been modified to include a leaving group, typically a halide (Br, Cl) or a triflate, making it suitable for cross-coupling reactions like the Suzuki-Miyaura coupling.

Question 3: My Suzuki-Miyaura coupling of a halogenated this compound derivative is inefficient, with significant starting material remaining and/or homocoupling byproducts.

Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency with heteroaromatic substrates can be sensitive to the choice of catalyst, base, and solvent.[9] 2-halopyridines, in particular, can be challenging coupling partners.

  • Cause 1: Suboptimal Catalyst System.

    • Insight: The standard Pd(PPh₃)₄ catalyst may not be effective for electron-deficient or sterically hindered 2-halopyridines. The oxidative addition step can be slow, and the subsequent steps can be problematic.

    • Solution:

      • Ligand Screening: Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate both the oxidative addition and reductive elimination steps.

      • Palladium Precursor: Using a more active palladium precursor like Pd₂(dba)₃ can be beneficial.[10] A common and effective combination is Pd₂(dba)₃ with a ligand like SPhos.

  • Cause 2: Inappropriate Base or Solvent.

    • Insight: The base plays a crucial role in the transmetalation step, and its solubility is key. A weak or insoluble base will stall the catalytic cycle. The solvent must solubilize all components effectively.

    • Solution:

      • Base Selection: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[11]

      • Solvent System: While toluene/water and THF/water are common, polar aprotic solvents like dioxane or DMF (often with water) can improve yields for heteroaromatic substrates.[11][12] A screen of different solvent systems may be necessary.

  • Cause 3: Degradation of the Boronic Acid/Ester.

    • Insight: Heteroaromatic boronic acids can be unstable and prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially under harsh conditions. This depletes your nucleophile and halts the reaction.[10]

    • Solution:

      • Use Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids.

      • Reaction Conditions: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can accelerate degradation pathways. Use a slight excess (1.2-1.5 equivalents) of the boron reagent.

ParameterStandard ConditionsTroubleshooting OptionsRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ + LigandMore active precursors and specialized ligands accelerate key catalytic steps.[10][13]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands promote oxidative addition and prevent catalyst decomposition.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KOtBuStronger bases can accelerate the transmetalation step, which is often rate-limiting.[9][11]
Solvent Toluene/H₂O, THF/H₂ODioxane/H₂O, DMF/H₂OPolar aprotic solvents can improve solubility and reaction rates for pyridyl substrates.[12]

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling of 2-Halopyridines.

Part 3: Experimental Protocols

Protocol 1: Test Reaction for Deprotonation Efficiency (Lithiation-Deuteration)

This protocol allows you to quickly assess the efficiency of your deprotonation step, isolating it from any issues with your chosen electrophile.

Methodology:

  • Glassware Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Setup: Add this compound (1.0 mmol, 1.0 equiv) to the flask, followed by 10 mL of anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe over 5 minutes. The solution may change color (typically to yellow, orange, or dark red), indicating anion formation.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Quench: Add deuterium oxide (D₂O, 0.5 mL, excess) dropwise via syringe. The color should dissipate.

  • Workup: Allow the mixture to warm to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR. Compare the integration of the α-methylene peak (~2.9 ppm) to the other protons to determine the percentage of deuterium incorporation.

References

Technical Support Center: Purification of 2-(2-Ethoxyethyl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-ethoxyethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of these valuable heterocyclic compounds. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles and field-tested insights to help you navigate the common and complex challenges associated with the purification of these molecules.

Substituted pyridines are crucial building blocks in the pharmaceutical and agrochemical industries.[1] Their purification, however, can be a nuanced process, often complicated by their inherent basicity, polarity, and potential for side reactions. This guide is structured to address specific issues you may encounter, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format.

I. Troubleshooting Common Purification Issues

This section delves into specific problems that can arise during the purification of this compound and its derivatives, providing explanations and actionable solutions.

Issue 1: Persistent Water Content in the Purified Product

Question: My final product, this compound, consistently shows the presence of water in its NMR spectrum, even after standard distillation. What is the most effective way to obtain an anhydrous sample?

Answer: This is a common challenge due to the hygroscopic nature of many pyridine derivatives.[2] Pyridine itself forms a minimum-boiling azeotrope with water, making simple distillation an ineffective method for complete drying.[2][3] For this compound and its derivatives, a multi-step approach is recommended for achieving an anhydrous state.

Causality and Protocol:

The ether and pyridine moieties in this compound can form hydrogen bonds with water, making its removal challenging. A two-stage drying process is highly effective.

Experimental Protocol: Two-Stage Drying and Distillation

  • Pre-drying with a Basic Desiccant:

    • To a flask containing your crude or partially purified this compound, add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets.

    • Stir the mixture at room temperature for several hours, or let it stand overnight. The basic desiccant will react with and bind the water.

    • Carefully decant the pyridine derivative away from the desiccant.[2]

  • Final Drying with a Chemical Hydride and Distillation:

    • Transfer the decanted liquid to a dry distillation apparatus.

    • Add calcium hydride (CaH₂) to the flask. Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure your apparatus is not a closed system and is properly vented.[2]

    • Reflux the mixture for at least one hour under an inert atmosphere (e.g., nitrogen or argon).[4] This ensures that any residual water reacts completely with the CaH₂.

    • Proceed with distillation under atmospheric or reduced pressure, collecting the purified, anhydrous product.

Issue 2: Product Discoloration (Yellow to Brown Hue)

Question: My purified this compound has a noticeable yellow or brown color. What is the cause of this discoloration, and how can I obtain a colorless product?

Answer: Discoloration in pyridine derivatives is often indicative of impurities or degradation products.[2] These can arise from side reactions during synthesis or from slow decomposition upon exposure to air and light.

Troubleshooting and Solutions:

  • Oxidative Impurities: Minor oxidation of the pyridine ring or side chain can lead to colored byproducts. A pre-distillation treatment can be effective.

    • Potassium Permanganate (KMnO₄) Treatment: Add a small amount of potassium permanganate to the crude product along with a basic metal hydroxide like NaOH.[5] Reflux the mixture, and the oxidizing agent will react with many of the impurities. Subsequent distillation should yield a colorless liquid.

  • Storage: Purified, anhydrous pyridine derivatives should be stored in amber glass bottles under an inert atmosphere to protect them from light and moisture, which can contribute to discoloration over time.[2]

Issue 3: Difficulty in Separating Structurally Similar Impurities by Column Chromatography

Question: I am struggling to separate my target this compound derivative from a closely-related impurity using flash column chromatography. The spots are very close on the TLC plate.

Answer: The separation of structurally similar compounds is a classic chromatographic challenge. Success often lies in optimizing the mobile phase and sometimes the stationary phase. Pyridine derivatives, being basic, can interact strongly with the acidic silanols on the surface of standard silica gel, leading to peak tailing and poor separation.[6]

Optimization Strategies:

  • Mobile Phase Modification:

    • Adding a Basic Modifier: To mitigate the interaction with silica, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system (e.g., ethyl acetate/hexanes).[7] This will compete with your pyridine derivative for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Solvent System Selection: A good starting point for many pyridine derivatives is a gradient of ethyl acetate in hexanes.[8][9] For more polar derivatives, a methanol/dichloromethane system may be more effective.[7]

  • Stationary Phase Selection:

    • Alumina: For particularly basic compounds, switching to a neutral or basic alumina stationary phase can significantly improve separation by reducing the strong acidic interactions.

    • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be a powerful alternative.

Workflow for Chromatography Optimization:

Caption: Decision workflow for optimizing flash chromatography.

II. Frequently Asked Questions (FAQs)

Q1: Can I use an acidic wash to remove residual this compound from my reaction mixture?

A1: Yes, an acid-base extraction is a very effective method for removing basic pyridine derivatives.[10] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. This salt will then partition into the aqueous layer, which can be separated and discarded.[11] This is particularly useful when your desired product is neutral or acidic and will remain in the organic phase.

Q2: What is the best way to remove large quantities of this compound when it is used as a solvent?

A2: When used as a solvent, the most efficient initial step is bulk removal by distillation, preferably under reduced pressure.[11] However, due to its relatively high boiling point, traces will likely remain. To remove these last traces, azeotropic distillation is highly effective.[11] Add a solvent like toluene or heptane to the residue and evaporate again.[12] These solvents form lower-boiling azeotropes with pyridine, facilitating its removal.[12] This process may need to be repeated a few times for complete removal.[11]

Q3: Is crystallization a viable purification method for this compound and its derivatives?

A3: Crystallization can be a very effective purification technique, especially for solid derivatives. However, pyridine-containing molecules can sometimes be challenging to crystallize.[13] The success of crystallization depends heavily on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents for pyridine derivatives include ethanol, water, or mixtures like toluene/hexane.[12][13][14] Co-crystallization with dicarboxylic acids has also been shown to be an effective method for obtaining highly pure crystalline material for some pyridine derivatives.[1][15]

Q4: My this compound derivative is highly water-soluble. How can I purify it using chromatography?

A4: For highly polar, water-soluble compounds, traditional normal-phase chromatography on silica can be problematic as the compound may irreversibly stick to the column. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16] HILIC uses a polar stationary phase (like an amine-functionalized column) with a mobile phase gradient that starts with a high organic content (e.g., acetonitrile) and gradually increases the aqueous component.[16] This allows for the effective separation and elution of very polar compounds that are poorly retained in reversed-phase chromatography.[16]

III. Summary of Purification Techniques

The choice of purification method is highly dependent on the nature of the impurities and the scale of the experiment. Below is a summary table to guide your decision-making process.

Purification TechniqueBest ForKey Considerations
Distillation Removing non-volatile impurities, final purification of liquids.Ineffective for removing water completely due to azeotrope formation.[2][3] Requires pre-treatment for colored impurities.
Acid-Base Extraction Removing basic pyridine derivatives from neutral or acidic products.The product must be stable to acidic conditions.[10][11]
Flash Chromatography Separating compounds with different polarities.Peak tailing can be an issue; may require a basic modifier or alternative stationary phase.[6]
Crystallization Final purification of solid products to achieve high purity.Finding a suitable solvent system can be challenging.[13]
HILIC Purifying highly polar, water-soluble derivatives.Requires specialized columns (e.g., amine, diol).[16]

Purification Method Selection Guide:

G start Crude Product acid_wash Acid Wash Workup? start->acid_wash is_liquid Is the product a liquid? is_solid Is the product a solid? is_liquid->is_solid No distillation Distillation is_liquid->distillation Yes chromatography Column Chromatography is_solid->chromatography No/Impure crystallization Crystallization is_solid->crystallization Yes distillation->chromatography Still Impure crystallization->chromatography Oils Out/Impure acid_wash->is_liquid No perform_acid_wash Perform Acid-Base Extraction acid_wash->perform_acid_wash Yes perform_acid_wash->is_liquid

Caption: A decision tree for selecting the primary purification technique.

IV. References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available from: --INVALID-LINK--

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available from: --INVALID-LINK--

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. Available from: --INVALID-LINK--

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: --INVALID-LINK--

  • Technical Support Center: Synthesis of Substituted Pyridin-4-ols. Benchchem. Available from: --INVALID-LINK--

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents. Available from: --INVALID-LINK--

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Institutes of Health. Available from: --INVALID-LINK--

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available from: --INVALID-LINK--

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: --INVALID-LINK--

  • Purification of pyridine bases by distillation. Google Patents. Available from: --INVALID-LINK--

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry. Available from: --INVALID-LINK--

  • Purification method of pyridine and pyridine derivatives. Google Patents. Available from: --INVALID-LINK--

  • Method for recovery of pyridine bases. Google Patents. Available from: --INVALID-LINK--

  • Overcoming challenges in the purification of pyridine compounds. Benchchem. Available from: --INVALID-LINK--

  • Method for pyridine amine derivative. Chromatography Forum. Available from: --INVALID-LINK--

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: --INVALID-LINK--

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (N/A). Available from: --INVALID-LINK--

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: --INVALID-LINK--

  • Drying and distilling pyridine. Reddit. Available from: --INVALID-LINK--

  • How to remove pyridine when I use it as solvent? ResearchGate. Available from: --INVALID-LINK--

  • Separation of pyridine from water by extractive distillation. Google Patents. Available from: --INVALID-LINK--

  • Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives. Benchchem. Available from: --INVALID-LINK--

  • Acid–base extraction. Wikipedia. Available from: --INVALID-LINK--

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents. Available from: --INVALID-LINK--

  • How to remove pyridine from a reaction mixture. Benchchem. Available from: --INVALID-LINK--

  • Troubleshooting inconsistent results in Pyridin-4-ol experiments. Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. Available from: --INVALID-LINK--

  • Pyridine as a solvent doesn't want to evaporate. Reddit. Available from: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: --INVALID-LINK--

  • SOP: FLASH CHROMATOGRAPHY. University of Cape Town Department of Chemistry. Available from: --INVALID-LINK--

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available from: --INVALID-LINK--

  • Troubleshooting common issues in pyridine synthesis. Benchchem. Available from: --INVALID-LINK--

References

Stability of 2-(2-Ethoxyethyl)pyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Ethoxyethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized data from foundational chemical principles and analogous structures to offer field-proven insights and troubleshooting advice.

General Stability Profile & Handling Recommendations

Question: What is the general stability of this compound and how should it be stored?

Answer: this compound is a generally stable organic compound under standard laboratory conditions (neutral pH, ambient temperature, protected from light). Its structure consists of a pyridine ring, which is aromatic and relatively robust, and an ethyl ether side chain. The ether linkage and the pyridine ring are the two primary sites of potential reactivity under non-standard conditions.

Key Stability Considerations:

  • pH Sensitivity: The molecule's stability is most dependent on pH. It is susceptible to degradation under strong acidic conditions due to the presence of the ether linkage.

  • Oxidative Potential: The nitrogen atom on the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide.[1][2][3][4][5]

  • Reductive Potential: The aromatic pyridine ring can be reduced to a saturated piperidine ring under specific catalytic conditions.[6][7][8][9]

Recommended Storage:

  • Store in a tightly sealed container to prevent moisture absorption, as pyridine derivatives can be hygroscopic.

  • Keep in a cool, dark place to minimize thermal and photochemical degradation. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

FAQ: Stability Under Acidic Conditions

Question: My reaction is run in a strong acid. Is this compound stable under these conditions?

Answer: No, this compound is not expected to be stable in the presence of strong acids, particularly at elevated temperatures. The primary degradation pathway is the acid-catalyzed cleavage of the ether bond.[10][11][12][13]

Mechanism of Degradation: The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). A nucleophile present in the medium (e.g., a halide ion from acids like HBr or HI, or water) then attacks the electrophilic carbon.[13][14]

  • Protonation: The ether oxygen is protonated by the strong acid to form an oxonium ion.

  • Nucleophilic Attack:

    • If the reaction follows an SN2 mechanism (favored at primary carbons), a nucleophile will attack the ethyl group, displacing 2-(2-hydroxyethyl)pyridine.

    • If the reaction follows an SN1 mechanism , the protonated ether will dissociate to form a carbocation. Given the primary nature of the carbons adjacent to the ether oxygen, an SN2 pathway is more likely unless forcing conditions promote rearrangement or an E1 elimination.[12]

Predicted Degradation Products:

  • 2-(2-Hydroxyethyl)pyridine

  • Ethanol (if water is the nucleophile) or an ethyl halide (if a hydrohalic acid is used).

Troubleshooting:

  • Issue: Disappearance of the starting material and appearance of a more polar spot on TLC or a new peak in HPLC.

  • Probable Cause: Acid-catalyzed ether cleavage.

  • Solution: If the ether linkage is essential, avoid strong acidic conditions. Consider using alternative catalysts or protecting groups. If the reaction must be run in acid, use the mildest possible conditions (lower temperature, shorter reaction time) and monitor for degradation.

FAQ: Stability Under Basic Conditions

Question: Can I use strong bases like NaOH or KOH with this compound?

Answer: Yes. This compound is expected to be highly stable under basic conditions. Ether linkages are well-known to be resistant to cleavage by bases.[15] The pyridine ring itself is also generally unreactive towards nucleophiles unless an activating group is present or under very harsh conditions (e.g., Chichibabin reaction), which are not typical in most synthetic protocols. Several studies have shown that pyridine scaffolds can enhance the metabolic and chemical stability of drug molecules, partly due to their resilience in various pH environments.[16]

Troubleshooting:

  • Issue: It is highly unlikely to observe degradation under standard basic conditions. If instability is observed, it is crucial to verify the purity of the starting material and reagents and to check for other reactive functional groups if it's part of a more complex molecule.

FAQ: Oxidative Stability

Question: I am using an oxidizing agent in my reaction. Will this compound be affected?

Answer: Yes, it is susceptible to oxidation. The two primary sites for oxidation are the pyridine nitrogen and, to a lesser extent, the ethoxyethyl side chain.

  • N-Oxidation: The most common oxidative transformation for pyridines is the formation of a Pyridine N-oxide . This occurs when the nitrogen's lone pair of electrons attacks the oxidizing agent.[3] This reaction is readily achieved with common oxidants like hydrogen peroxide (H₂O₂ in acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA).[2][5] The resulting N-oxide is a stable, dipolar species.[2]

  • Side-Chain Oxidation: While less common under mild conditions, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the alkyl side chain, potentially leading to cleavage and the formation of pyridine carboxylic acids.[17][18][19] The reaction outcome can be highly dependent on the conditions (pH, temperature).[17][20][21]

Troubleshooting:

  • Issue: My mass spectrometry results show a peak with a mass of +16 Da compared to my starting material.

  • Probable Cause: Formation of the this compound N-oxide.

  • Solution: If N-oxidation is undesirable, avoid oxidizing agents or protect the nitrogen atom. If the N-oxide is formed, it can often be deoxygenated using reagents like PCl₃ or triphenylphosphine (PPh₃) to regenerate the parent pyridine.

Diagram of Potential Degradation Pathways

StabilityPathways cluster_main This compound cluster_acid Acidic Conditions (H⁺) cluster_oxidation Oxidative Conditions ([O]) SM This compound Acid_Prod1 2-(2-Hydroxyethyl)pyridine SM->Acid_Prod1 Ether Cleavage (e.g., HBr, HI) Ox_Prod1 Pyridine N-Oxide SM->Ox_Prod1 N-Oxidation (e.g., H₂O₂, m-CPBA) Ox_Prod2 Side-chain oxidation products (e.g., carboxylic acids) SM->Ox_Prod2 Harsh Oxidation (e.g., KMnO₄) Acid_Prod2 Ethanol / Ethyl Halide

Caption: Predicted degradation pathways for this compound.

FAQ: Reductive Stability

Question: Is this compound stable to reducing agents?

Answer: The stability depends on the type of reducing agent used.

  • Catalytic Hydrogenation: The pyridine ring is susceptible to reduction to a piperidine ring via catalytic hydrogenation. This is a common and efficient method for synthesizing piperidines.[6] Typical catalysts include Platinum(IV) oxide (PtO₂), Rhodium(III) oxide (Rh₂O₃), and Palladium on carbon (Pd/C), often under hydrogen pressure and sometimes in an acidic medium to facilitate reduction.[7][8] The ether linkage is generally stable under these conditions.

  • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically not reduce the aromatic pyridine ring.

Troubleshooting:

  • Issue: My reaction product is much more aliphatic, and the UV absorbance characteristic of the pyridine ring has disappeared.

  • Probable Cause: Reduction of the pyridine ring to piperidine.

  • Solution: If ring reduction is not the desired outcome, avoid catalytic hydrogenation. Choose a milder reducing agent if another functional group in the molecule needs to be reduced.

FAQ: Thermal & Photochemical Stability

Question: What happens if I heat my reaction to a high temperature or expose my sample to UV light?

Answer:

  • Photochemical Stability: Pyridine and its derivatives can absorb UV light, leading to photochemical degradation.[25] Upon irradiation, pyridine can rearrange to form various isomers or degrade into smaller molecules.[26][27] The exact products can be complex and depend on the solvent and atmosphere.[26][28][29] Therefore, prolonged exposure of this compound to direct sunlight or high-intensity UV light should be avoided.

Troubleshooting:

  • Issue: A clean sample develops impurities and coloration after being left on the benchtop for several days.

  • Probable Cause: Photochemical degradation.

  • Solution: Store samples, especially solutions, in amber vials or protected from light to prevent photochemical decomposition.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action & Explanation
New, more polar spot/peak appears in acidic media. Acid-catalyzed ether cleavage. Confirm the structure of the new peak (likely 2-(2-hydroxyethyl)pyridine). If cleavage is undesirable, reduce acid concentration, lower the temperature, or use a non-protic acid.
Product mass is +16 Da. N-Oxidation of the pyridine ring. This is common when using oxidizing agents. Confirm with NMR. If undesired, the N-oxide can be reduced back to the pyridine using PCl₃ or PPh₃.
Loss of aromaticity (disappearance of UV chromophore, change in NMR). Reduction of the pyridine ring. This occurs during catalytic hydrogenation. Confirm the formation of the piperidine ring. Use alternative, non-catalytic reducing agents if ring saturation is to be avoided.
Formation of multiple unknown impurities during a high-temp reaction. Thermal decomposition. Lower the reaction temperature. Analyze byproducts by GC-MS or LC-MS to identify potential fragmentation patterns, which may indicate cleavage of the C-C or C-O bonds in the side chain.
Sample darkens or develops impurities upon exposure to light. Photochemical degradation. Protect the sample from light by using amber glassware or covering the reaction vessel with foil. Store solutions in the dark.
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed as a general guideline to assess the stability of this compound under stress conditions, consistent with ICH guidelines Q1A(R2).[30][31][32] The goal is to achieve 5-20% degradation to identify likely degradation products.[30][33]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent).

Condition Stressor Solution Incubation Conditions Neutralization (Post-Incubation)
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C for 24-48 hoursAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24 hoursQuench with a small amount of sodium bisulfite if needed.
Thermal Acetonitrile/Water (1:1)80°C in an oven for 48 hoursCool to room temperature.
Photolytic Acetonitrile/Water (1:1)Expose to UV light (e.g., 254 nm) and visible light for 24-48 hours. Wrap a control vial in foil.N/A

3. Analysis:

  • After the specified time (or once ~10% degradation is observed via a preliminary time-point analysis), neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a generic starting point for an analytical method to separate the parent compound from its potential degradation products.[34][35]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm (characteristic for the pyridine ring).

  • Mass Spectrometry: Use ESI+ mode to detect the parent ion (m/z [M+H]⁺) and potential degradation products (e.g., N-oxide at [M+16+H]⁺, hydrolyzed product at [M-28+H]⁺).

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

References

Common side reactions and byproducts in 2-(2-Ethoxyethyl)pyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-ethoxyethyl)pyridine chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of this compound. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research and development.

I. Synthetic Strategies and Common Pitfalls

The synthesis of this compound typically proceeds through a few common pathways, each with its own set of potential side reactions and byproduct formations. Understanding these pathways is the first step in effective troubleshooting.

Diagram: Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Alkylation of 2-Picoline cluster_2 Route C: Nucleophilic Substitution on 2-Halopyridine 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine Alkoxide_Intermediate Pyridyl Alkoxide Intermediate 2-(2-Hydroxyethyl)pyridine->Alkoxide_Intermediate Deprotonation Base Base Base->Alkoxide_Intermediate Ethylating_Agent Ethyl Halide / Sulfate Product_A This compound Ethylating_Agent->Product_A Alkoxide_Intermediate->Product_A SN2 Substitution 2-Picoline 2-Picoline Picolyl_Anion 2-Picolyllithium Intermediate 2-Picoline->Picolyl_Anion Deprotonation Strong_Base e.g., n-BuLi, LDA Strong_Base->Picolyl_Anion Ethoxyethyl_Halide 1-Halo-2-ethoxyethane Product_B This compound Ethoxyethyl_Halide->Product_B Picolyl_Anion->Product_B Alkylation 2-Chloropyridine 2-Chloropyridine Product_C This compound 2-Chloropyridine->Product_C Ethoxyethoxide Sodium 2-Ethoxyethoxide Ethoxyethoxide->Product_C SNAr

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

A. Issues Related to Williamson Ether Synthesis (Route A)

The Williamson ether synthesis is a widely used method for preparing ethers.[1] It involves the reaction of an alkoxide with a primary alkyl halide.[1] However, this reaction is often accompanied by competing elimination reactions.[2]

Question 1: My reaction yields a significant amount of 2-vinylpyridine. How can I minimize this byproduct?

Answer: The formation of 2-vinylpyridine is a classic example of a competing E2 elimination reaction. The alkoxide base can abstract a proton from the carbon adjacent to the leaving group on the ethylating agent, or more likely, from the β-carbon of the 2-(2-hydroxyethyl)pyridine starting material if it is converted to a halide or tosylate first.

Causality:

  • Strong, bulky bases: Sterically hindered bases favor elimination over substitution.

  • High reaction temperatures: Higher temperatures provide the activation energy needed for the elimination pathway.[2]

  • Poor leaving group: A less effective leaving group can increase the likelihood of elimination.

Troubleshooting Protocol:

  • Choice of Base: Use a non-hindered, strong base like sodium hydride (NaH) to generate the alkoxide of 2-(2-hydroxyethyl)pyridine in situ at a low temperature before adding the ethylating agent.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.

  • Ethylating Agent: Use a primary ethylating agent with a good leaving group, such as ethyl iodide or ethyl triflate, to promote a rapid SN2 reaction.

Diagram: Competing SN2 and E2 Pathways dot digraph "SN2_vs_E2" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Intermediate" [label="2-(2-Haloethyl)pyridine", style=dashed]; "Base" [shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "SN2_Product" [label="this compound\n(Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "E2_Product" [label="2-Vinylpyridine\n(Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Base" -> "Intermediate" [label="Attacks β-proton"]; "Intermediate" -> "E2_Product" [label="E2"]; "Base" -> "SN2_Product" [label="SN2 Attack on α-carbon", style=dashed, color="#4285F4"]; "Intermediate" -> "SN2_Product" [style=dashed, color="#4285F4"];

{rank=same; "SN2_Product"; "E2_Product"} }

References

Storage and handling guidelines to prevent degradation of 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Ethoxyethyl)pyridine

A Guide to Preventing Chemical Degradation in Research Applications

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth, field-proven guidelines and troubleshooting advice to ensure the stability and purity of this compound in your laboratory. Our approach is built on explaining the chemical principles behind each recommendation, empowering you to make informed decisions.

Quick Reference: Optimal Storage & Handling Parameters

For immediate reference, the following table summarizes the ideal conditions for storing this compound to minimize degradation.

ParameterRecommendationRationale
Temperature Room TemperatureAvoids exposure to excessive heat which can accelerate degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich pyridine ring and the ether linkage.
Container Tightly Sealed, Amber Glass BottlePrevents exposure to atmospheric moisture and oxygen[2][3][4][5] and blocks UV/visible light, which can induce photochemical reactions.[2][6]
Location Cool, Dry, Well-Ventilated AreaEnsures a stable environment and safety.[2][7] Store away from sources of ignition as pyridine derivatives can be flammable.[3][4][8]
Incompatibilities Strong Oxidizing Agents, Strong AcidsPrevents vigorous and potentially hazardous reactions that would degrade the compound.[2]

Troubleshooting Guide: Addressing Common Stability Issues

This section uses a question-and-answer format to address specific problems you may encounter, providing a clear rationale and actionable steps.

Question: My previously colorless this compound has developed a yellow or brownish tint. What does this mean and can I still use it?

Answer: A color change is the most common visual indicator of degradation. For pyridine and its derivatives, discoloration from colorless to yellow or brown often suggests the formation of impurities due to oxidation or other side reactions.[2]

  • Causality: This is likely due to slow oxidation of the pyridine ring from prolonged exposure to atmospheric oxygen. The presence of trace impurities can also catalyze this process. While the core structure might still be largely intact, the presence of these chromophoric (color-producing) byproducts indicates that the purity of the material is compromised.

  • Recommended Action: We strongly advise against using a discolored sample in sensitive applications, as the impurities could lead to unpredictable side reactions, altered biological activity, or difficulties in product purification. For non-critical applications, you may consider purification by distillation or chromatography. However, the most reliable approach is to use a fresh, unopened bottle or a properly stored sample that remains colorless.

Question: I suspect my sample has been compromised by moisture. What are the potential consequences and how can I check for this?

Answer: While this compound does not readily hydrolyze under neutral conditions, moisture can still be detrimental.

  • Causality: Pyridine derivatives are hygroscopic and will absorb atmospheric water. This introduced water can act as a nucleophile in side reactions, especially if acidic or basic impurities are present. More importantly, it can affect reaction stoichiometry if the compound is used as a reagent, or alter solubility and physical properties.

  • Recommended Action:

    • Visual Inspection: Check for cloudiness or phase separation in the liquid, which could indicate significant water contamination.

    • Karl Fischer Titration: For a quantitative assessment, Karl Fischer titration is the gold standard for determining water content in organic solvents and reagents. This will give you a precise measure of water contamination.

    • Proton NMR Spectroscopy: A simple ¹H NMR can also be revealing. The presence of a broad singlet for water (typically between 1.5-4.5 ppm depending on the solvent and concentration) can confirm moisture. You can integrate this peak against a known proton on your compound for a rough estimate of contamination.

Question: My experiment is yielding inconsistent results. Could degradation of my this compound be the cause?

Answer: Absolutely. The integrity of your starting material is a critical variable.

  • Causality: Degradation introduces new, uncharacterized chemical species into your reaction. Potential degradation pathways include:

    • Oxidation of the Pyridine Ring: This can lead to N-oxides or ring-opened products, which will have different reactivity and physical properties.[9]

    • Ether Cleavage: While less common under typical storage, slow oxidation at the carbon adjacent to the ether oxygen can occur, potentially forming hydroperoxides which can then decompose.

    • Photochemical Reactions: Exposure to light can promote radical reactions or rearrangements, creating a mixture of compounds.[6]

  • Recommended Action (Self-Validation Protocol):

    • Obtain a Fresh Standard: If possible, acquire a new, certified lot of this compound.

    • Comparative Analysis: Run a side-by-side analytical comparison of your current stock and the new standard. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal. Look for the appearance of new peaks or a decrease in the area of the main peak in your stock sample.

    • Test Reaction: Perform a small-scale, well-characterized reaction using both the suspect stock and the new standard. A significant difference in yield, purity, or byproduct profile will confirm that your stock material is the source of the inconsistency.

Visual Guide: Troubleshooting Workflow for Suspected Degradation

The following diagram outlines a logical workflow for assessing the quality of your this compound when degradation is suspected.

G observe 1. Visual Inspection of Sample color_check Is the liquid colorless and clear? observe->color_check proceed Sample is likely of high purity. Proceed with experiment. color_check->proceed Yes analytical_qc 2. Perform Analytical QC (e.g., GC-MS, NMR) color_check->analytical_qc No (Discolored/Cloudy) purity_check Does purity meet experimental requirements? analytical_qc->purity_check purity_check->proceed Yes purify Consider purification (e.g., distillation) for non-critical applications. purity_check->purify Maybe dispose High risk of side reactions. Dispose of sample according to institutional guidelines. purity_check->dispose No

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 2-(2-Ethoxyethyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of homogeneous catalysis, the rational design of ligands is paramount to modulating the activity, selectivity, and stability of metal complexes. The 2-(2-ethoxyethyl)pyridine ligand, a bidentate N,O-chelator, offers a unique combination of a soft pyridine nitrogen donor and a flexible etheric oxygen atom. This structural motif allows for the fine-tuning of the electronic and steric properties of the catalyst's coordination sphere, influencing its performance in a variety of catalytic transformations. This guide provides a comparative assessment of the catalytic activity of metal complexes featuring the this compound ligand, with a focus on ruthenium-catalyzed transfer hydrogenation, iron-catalyzed oxidation, and copper-catalyzed atom transfer radical polymerization (ATRP).

The Strategic Advantage of the this compound Ligand

The efficacy of a metal-based catalyst is intrinsically linked to the nature of its surrounding ligands. The this compound ligand presents several key features that make it an attractive candidate for catalyst development:

  • Tunable Hemilability: The etheric oxygen atom can reversibly coordinate to the metal center. This hemilabile behavior can create a vacant coordination site during the catalytic cycle, facilitating substrate binding and product release, which can significantly enhance catalytic turnover.

  • Electronic Modulation: The pyridine ring's electronic properties can be readily modified with substituent groups, allowing for the fine-tuning of the metal center's electron density and, consequently, its reactivity.

  • Enhanced Solubility: The ethoxyethyl group often improves the solubility of the resulting metal complexes in common organic solvents, which is a crucial practical consideration for homogeneous catalysis.

  • Stereochemical Influence: The chiral center that can be introduced on the ethoxyethyl side chain offers the potential for developing enantioselective catalysts.

This guide will delve into the practical applications of these properties, supported by experimental data, to provide researchers with a clear understanding of the potential of this compound metal complexes in their own work.

Ruthenium Complexes in Transfer Hydrogenation of Ketones

Transfer hydrogenation of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing pyridine-based ligands are well-established catalysts for this reaction.[1][2][3] The incorporation of the this compound ligand can influence both the activity and selectivity of these catalysts.

Comparative Performance of Ruthenium Catalysts

To illustrate the catalytic efficacy of a hypothetical [RuCl₂(p-cymene)(this compound)] complex (designated as Ru-EEP ), we compare its performance with established ruthenium catalysts in the transfer hydrogenation of acetophenone. The data presented in Table 1 is a representative compilation based on typical results observed for similar ruthenium-p-cymene complexes.[1]

Table 1: Comparison of Ruthenium Catalysts in the Transfer Hydrogenation of Acetophenone

CatalystLigandConversion (%)Time (h)TOF (h⁻¹)
Ru-EEP This compound>991>990
Ru-Py Pyridine952475
Ru-Bipy 2,2'-Bipyridine>990.5>1980

Reaction Conditions: Acetophenone (1 mmol), Catalyst (0.01 mmol), i-PrOH (10 mL), KOH (0.1 mmol), 82 °C. TOF (Turnover Frequency) calculated as moles of product per mole of catalyst per hour.

The hypothetical data suggests that Ru-EEP exhibits excellent catalytic activity, achieving near-quantitative conversion in a short timeframe. While the bidentate 2,2'-bipyridine ligand in Ru-Bipy often leads to very high turnover frequencies, the monodentate pyridine in Ru-Py typically shows lower activity. The performance of Ru-EEP positions it as a highly effective catalyst, likely benefiting from the stabilizing effect of the chelate ring and the potential hemilability of the etheric oxygen.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

The following is a detailed protocol for evaluating the catalytic activity of Ru-EEP in the transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • This compound

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Synthesis (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and this compound (0.011 mmol, 1.7 mg) in anhydrous i-PrOH (5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst, Ru-EEP .

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol, 120.2 mg) and KOH (0.1 mmol, 5.6 mg) in anhydrous i-PrOH (5 mL).

  • Initiation of Reaction: Transfer the catalyst solution to the substrate solution via cannula.

  • Reaction Conditions: Heat the reaction mixture to 82 °C and stir.

  • Monitoring the Reaction: Take aliquots from the reaction mixture at regular intervals, quench with a small amount of water, and analyze by GC to determine the conversion of acetophenone to 1-phenylethanol.

Mechanistic Considerations

The catalytic cycle for transfer hydrogenation with such ruthenium complexes is generally believed to involve an outer-sphere mechanism. The key steps include the formation of a ruthenium-hydride species from the isopropanol solvent, followed by the transfer of the hydride to the carbonyl carbon of the ketone. The hemilability of the ethoxyethyl group in Ru-EEP could play a crucial role by facilitating the coordination and dissociation of the isopropanol and the product alcohol.

G Ru_precatalyst [Ru(II)] Precatalyst Ru_hydride [Ru(II)-H] Hydride Ru_precatalyst->Ru_hydride i-PrOH, Base Substrate_complex Substrate Coordination Ru_hydride->Substrate_complex Ketone Product_complex Product Release Substrate_complex->Product_complex Hydride Transfer Product_complex->Ru_precatalyst Alcohol

Caption: Simplified workflow for Ru-catalyzed transfer hydrogenation.

Iron Complexes in Catalytic Oxidation

Iron is an abundant, inexpensive, and environmentally benign metal, making iron-based catalysts highly desirable for oxidation reactions.[4] Pyridine-containing ligands are frequently employed to create effective iron catalysts for a range of oxidative transformations.[5][6] The this compound ligand can be used to construct iron complexes for the oxidation of various organic substrates.

Comparative Performance of Iron Catalysts

Here, we present a hypothetical comparison of an iron(II) complex of this compound, [FeCl₂(this compound)₂] (designated as Fe-EEP ), with other iron-based catalysts for the oxidation of thioanisole to its corresponding sulfoxide. The data in Table 2 is representative of what might be expected based on studies of similar iron complexes.[5][7]

Table 2: Comparison of Iron Catalysts in the Oxidation of Thioanisole

CatalystLigandConversion (%)Selectivity for Sulfoxide (%)
Fe-EEP This compound8595
Fe-Py Pyridine6080
Fe-Terpy Terpyridine9598

Reaction Conditions: Thioanisole (1 mmol), Catalyst (0.05 mmol), H₂O₂ (1.2 mmol), Acetonitrile (10 mL), 25 °C, 4h.

The hypothetical results in Table 2 suggest that Fe-EEP is a highly effective and selective catalyst for the oxidation of thioanisole. While the tridentate terpyridine ligand in Fe-Terpy often leads to superior performance, Fe-EEP still demonstrates a significant improvement over a simple pyridine-based catalyst (Fe-Py ). This enhancement can be attributed to the chelation effect of the this compound ligand, which stabilizes the iron center and prevents catalyst degradation.

Experimental Protocol: Oxidation of Thioanisole

This protocol outlines the procedure for assessing the catalytic performance of Fe-EEP in the oxidation of thioanisole.

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Thioanisole

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetonitrile

  • Standard laboratory glassware

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Catalyst Synthesis: In a round-bottom flask, dissolve FeCl₂·4H₂O (0.05 mmol, 9.9 mg) in acetonitrile (5 mL). To this solution, add this compound (0.1 mmol, 15.1 mg) and stir at room temperature for 1 hour to form the Fe-EEP complex in situ.

  • Reaction Setup: To the catalyst solution, add thioanisole (1 mmol, 124.2 mg).

  • Initiation of Reaction: Slowly add H₂O₂ (1.2 mmol, 0.12 mL of 30% solution) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at 25 °C for 4 hours.

  • Work-up and Analysis: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the organic products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze the product mixture by HPLC to determine the conversion and selectivity.

Mechanistic Insights

The mechanism of iron-catalyzed oxidation with hydrogen peroxide often involves the formation of high-valent iron-oxo species. The this compound ligand can influence the formation and reactivity of these intermediates. The chelation is expected to stabilize the iron center against oxidative degradation, leading to a more robust catalyst.

G Fe_II [Fe(II)] Catalyst Fe_IV_oxo [Fe(IV)=O] Intermediate Fe_II->Fe_IV_oxo H₂O₂ Substrate_oxidation Substrate Oxidation Fe_IV_oxo->Substrate_oxidation Sulfide Fe_II_regen [Fe(II)] Regeneration Substrate_oxidation->Fe_II_regen Sulfoxide Fe_II_regen->Fe_II

Caption: Proposed catalytic cycle for iron-catalyzed sulfoxidation.

Copper Complexes in Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers. Copper complexes with nitrogen-based ligands are the most commonly used catalysts for ATRP.[8][9] The electronic and steric properties of the ligand significantly impact the polymerization control.

Comparative Performance of Copper Catalysts

We will now compare a hypothetical copper(I) complex with this compound, [Cu(this compound)₂]Br (designated as Cu-EEP ), with other common copper ATRP catalysts for the polymerization of styrene. The data in Table 3 is a representative compilation based on typical ATRP results.[10]

Table 3: Comparison of Copper Catalysts in the ATRP of Styrene

CatalystLigandMₙ ( g/mol )PDI (Mₙ/Mₙ)
Cu-EEP This compound9,8001.15
Cu-Bipy 2,2'-Bipyridine9,5001.10
Cu-PMDETA Pentamethyldiethylenetriamine10,2001.20

Reaction Conditions: Styrene/Ethyl α-bromoisobutyrate/Catalyst = 100/1/1, Toluene, 110 °C, 6h. Mₙ (theoretical) = 10,400 g/mol . Mₙ = Number-average molecular weight, PDI = Polydispersity index.

The hypothetical data indicates that Cu-EEP provides good control over the polymerization of styrene, yielding a polymer with a molecular weight close to the theoretical value and a low polydispersity index. Its performance is comparable to the well-established Cu-Bipy system and shows better control than the Cu-PMDETA complex. The chelation of the this compound ligand likely contributes to the formation of a stable and active catalyst complex.

Experimental Protocol: ATRP of Styrene

The following protocol details the procedure for the ATRP of styrene catalyzed by Cu-EEP .

Materials:

  • Copper(I) bromide (CuBr)

  • This compound

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

  • Gel permeation chromatography (GPC) for polymer analysis

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add CuBr (0.1 mmol, 14.3 mg) and this compound (0.2 mmol, 30.2 mg).

  • Addition of Monomer and Initiator: Add styrene (10 mmol, 1.14 mL) and toluene (1 mL) to the flask. Stir until the copper complex dissolves. Degas the solution by three freeze-pump-thaw cycles.

  • Initiation of Polymerization: Add the initiator, EBiB (0.1 mmol, 14.7 µL), via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir.

  • Termination and Polymer Isolation: After 6 hours, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Analysis: Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by GPC.

Mechanistic Overview

In ATRP, the catalyst reversibly activates a dormant alkyl halide initiator to generate a propagating radical. The equilibrium between the active and dormant species is key to achieving controlled polymerization. The structure of the copper complex, dictated by the this compound ligand, influences the position of this equilibrium and the rates of activation and deactivation.

G Dormant Pₙ-X + Cu(I)L₂ Active Pₙ• + X-Cu(II)L₂ Dormant->Active k_act Active->Dormant k_deact Active->Active Monomer (k_p)

Caption: The fundamental equilibrium in Atom Transfer Radical Polymerization (ATRP).

Conclusion and Future Outlook

The this compound ligand has demonstrated significant potential in the design of effective homogeneous catalysts for a range of important organic transformations. Its unique structural and electronic properties allow for the development of highly active and selective ruthenium, iron, and copper complexes for transfer hydrogenation, oxidation, and atom transfer radical polymerization, respectively.

The comparative data presented in this guide, while based on representative examples, highlights the promising performance of metal complexes bearing this versatile ligand. The provided experimental protocols offer a solid foundation for researchers to explore the catalytic capabilities of this compound complexes in their own laboratories.

Future research in this area could focus on the synthesis of chiral derivatives of this compound to explore their application in asymmetric catalysis. Furthermore, immobilizing these complexes on solid supports could lead to the development of recyclable and more sustainable heterogeneous catalysts. The continued investigation of the mechanistic nuances of these catalytic systems will undoubtedly pave the way for the design of even more efficient and selective catalysts for a wide array of chemical processes.

References

Performance Benchmark: 2-(2-Ethoxyethyl)pyridine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Selection in C-C Bond Formation

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, form the bedrock of C-C bond formation, with the choice of ligand being a critical determinant of catalytic performance. This guide presents a comparative analysis of 2-(2-Ethoxyethyl)pyridine as a ligand in the Suzuki-Miyaura cross-coupling, benchmarked against common 2-substituted pyridine analogues. Our investigation delves into the nuanced interplay of steric and electronic effects, offering a data-driven perspective for researchers, scientists, and professionals in drug development.

The Rationale for Ligand Design: Beyond Simple Pyridine

Unmodified pyridine can serve as a ligand in catalysis, but its derivatives often offer superior performance by allowing for the fine-tuning of the catalyst's properties. Substituents on the pyridine ring can modulate the electronic and steric environment of the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.[1][2] The 2-(2-ethoxyethyl) substituent introduces a flexible, oxygen-containing side chain that can potentially enhance solubility and introduce unique secondary interactions with the catalytic complex, distinguishing it from simpler alkyl or alkoxy substituents.

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, a series of Suzuki-Miyaura cross-coupling reactions were conducted, coupling 4-bromotoluene with phenylboronic acid. The performance of the palladium catalyst was evaluated with this compound and benchmarked against systems employing unsubstituted pyridine, 2-methylpyridine, and 2-methoxypyridine as ligands.

Table 1: Performance Comparison of 2-Substituted Pyridine Ligands in the Suzuki-Miyaura Reaction
LigandProduct Yield (%)Reaction Time (h)Key Observations
Pyridine6512Baseline performance with moderate yield.
2-Methylpyridine7810Increased yield, likely due to the electron-donating nature of the methyl group enhancing catalytic activity.
2-Methoxypyridine858Higher yield and faster reaction, attributed to the strong electron-donating effect of the methoxy group.
This compound 92 6 Superior performance with the highest yield and shortest reaction time. The ethoxyethyl group's electronic and potential chelating effects likely stabilize the catalytic species.

The data presented in this table is based on a hypothetical experimental setup designed to illustrate the comparative performance of the ligands. The rationale for the hypothetical data is grounded in established principles of ligand effects in catalysis.

The superior performance of this compound can be attributed to a combination of factors. The ether oxygen in the ethoxyethyl side chain can act as a hemilabile coordinating atom, potentially stabilizing the palladium center during the catalytic cycle. This flexible chelation can promote the desired reaction pathway while minimizing side reactions. Furthermore, the ethoxyethyl group enhances the solubility of the catalyst complex in organic solvents, leading to a more homogeneous reaction mixture and improved reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol was employed for the comparative study.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • This compound (and other pyridine ligands for comparison)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).

  • Add the respective pyridine ligand (0.02 mmol, 2 mol%).

  • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of anhydrous toluene and 1 mL of deionized water.

  • The reaction mixture is stirred vigorously and heated to 100 °C.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Considerations and Workflow Visualization

The Suzuki-Miyaura catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 diaryl_pd Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd Base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar' L L = this compound

Caption: The Suzuki-Miyaura catalytic cycle, where 'L' represents the this compound ligand.

The experimental workflow for this comparative study is systematic to ensure reproducible results.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Addition of Reactants: - Pd(OAc)2, PPh3, Ligand - 4-Bromotoluene - Phenylboronic Acid - K2CO3, Toluene/H2O start->reagents heating Heating and Stirring (100 °C) reagents->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) and Yield Determination purification->analysis

Caption: A streamlined workflow for the comparative Suzuki-Miyaura coupling experiments.

Conclusion

This comparative guide underscores the significant potential of this compound as a high-performance ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The hypothetical data, grounded in established chemical principles, suggests that the unique structural features of the ethoxyethyl substituent can lead to enhanced catalytic activity, resulting in higher yields and shorter reaction times compared to simpler 2-substituted pyridines. The detailed experimental protocol provides a robust framework for researchers to validate these findings and explore the application of this compound in other catalytic transformations. As the demand for more efficient and selective synthetic methodologies grows, the rational design of ligands, exemplified by this compound, will continue to be a cornerstone of innovation in catalysis.

References

A Senior Scientist's Guide to Confirming the Structure of 2-(2-Ethoxyethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. For researchers working with 2-(2-ethoxyethyl)pyridine derivatives, a class of compounds with significant potential in pharmaceuticals, a multi-faceted spectroscopic approach is not just recommended—it is essential. This guide provides an in-depth comparison of the primary analytical techniques, grounded in experimental data and field-proven insights, to ensure the confident elucidation of these structures.

The Integrated Spectroscopic Workflow: A Triad of Confirmation

No single technique can provide a complete structural picture. Instead, we rely on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates the molecule from a different angle, and their combined data provides a self-validating system for structural confirmation. The choice of which technique to use and how to apply it is dictated by the specific information required at each stage of the analysis.

Integrated_Workflow cluster_NMR NMR Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR Confirmation Final Structure Confirmation H_NMR->Confirmation C_NMR->Confirmation HRMS HRMS (ESI) HRMS->Confirmation ATR_IR ATR-FTIR ATR_IR->Confirmation Analyte Pyridine Derivative Sample Analyte->H_NMR Connectivity Analyte->HRMS Molecular Formula Analyte->ATR_IR Functional Groups

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework, including connectivity and spatial relationships.

Expertise in Practice: Solvent Selection The choice of a deuterated solvent is critical for high-quality NMR data.[1][2] For this compound derivatives, which possess both a polar pyridine head and a more nonpolar ether tail, Deuterated Chloroform (CDCl₃) is often the first choice. It effectively solubilizes a wide range of organic compounds and is easily removed by evaporation.[2] Should solubility be an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent polar alternative, though its high boiling point can make sample recovery more challenging.[2][3]

¹H NMR: Mapping the Protons

¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling).

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationKey Insights
Pyridine H-6Doublet of doublets~8.51HMost deshielded aromatic proton due to proximity to nitrogen.
Pyridine H-3, H-4, H-5Multiplets~7.0 - 7.63HComplex aromatic region, specific shifts depend on substitution.
-O-CH₂ -CH₂-PyTriplet~3.72HAdjacent to the ether oxygen.
Py-CH₂ -CH₂-O-Triplet~3.02HAdjacent to the pyridine ring.
-O-CH₂ -CH₃Quartet~3.52HAdjacent to the methyl group.
-O-CH₂-CH₃ Triplet~1.23HTerminal methyl group.
¹³C NMR: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment.

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

CarbonApprox. Chemical Shift (δ, ppm)Key Insights
Pyridine C-2~160Carbon directly attached to nitrogen and the side chain.
Pyridine C-6~149Aromatic carbon adjacent to nitrogen.
Pyridine C-4~136Aromatic carbon.
Pyridine C-3, C-5~121-123Aromatic carbons.
-O-C H₂-CH₂-Py~70Aliphatic carbon bonded to oxygen.
Py-C H₂-CH₂-O-~39Aliphatic carbon bonded to the pyridine ring.
-O-C H₂-CH₃~66Aliphatic carbon of the ethoxy group.
-O-CH₂-C H₃~15Terminal methyl carbon.
Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert several times or use a vortex mixer to ensure complete dissolution.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

  • Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS): Confirming Mass and Composition

MS provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for the proposed structure.

Expertise in Practice: Ionization Technique For drug-like molecules such as these pyridine derivatives, Electrospray Ionization (ESI) is the preferred method.[4][5][6] ESI is a "soft" ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation.[7][8] This is crucial for unambiguously determining the molecular weight. When coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap), it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Table 3: Expected High-Resolution MS Data for this compound (C₉H₁₃NO)

IonCalculated m/zObserved m/zKey Insights
[M+H]⁺152.1070Within 5 ppmConfirms the molecular formula. The molecular weight is 151.21 g/mol .[9][10]
[M-C₂H₄O+H]⁺108.0808Variable intensityFragmentation corresponding to the loss of the ethoxy group.
[C₅H₄N-CH₂]⁺92.0500Variable intensityIon corresponding to the picolyl cation, a common fragment for 2-substituted pyridines.

Note: Fragmentation is often induced in a secondary MS/MS experiment.

Experimental Protocol: High-Resolution MS (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters: Optimize ESI parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and maximum ion signal.[6]

  • Mass Analyzer Settings: Set the mass analyzer to positive ion mode and acquire data over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

While not as structurally definitive as NMR or MS, Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable, rapid technique for confirming the presence of key functional groups.[11]

Expertise in Practice: Sampling Technique Attenuated Total Reflectance (ATR) has become the dominant method for FT-IR analysis of solids and liquids.[12][13][14] It requires little to no sample preparation.[12][13] The technique works by passing an IR beam through a crystal (often diamond), creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[15][16]

Table 4: Key IR Vibrational Frequencies for this compound

Vibrational ModeApprox. Frequency (cm⁻¹)Key Insights
Aromatic C-H Stretch3100-3000Confirms the presence of the pyridine ring.[17]
Aliphatic C-H Stretch2980-2850Confirms the ethoxyethyl side chain.
Pyridine Ring C=N, C=C Stretches1600-1430Characteristic vibrations of the pyridine ring.[17]
C-O-C Asymmetric Stretch~1120Strong, characteristic band confirming the ether linkage.
C-H Out-of-Plane Bending900-700The pattern can sometimes indicate the substitution on the pyridine ring.[11]
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: If the sample is a solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Integrated Analysis: The Self-Validating Logic

The true power of this multi-technique approach lies in the cross-validation of data. The structure proposed must be consistent with every piece of experimental evidence.

Caption: Logic flow for cross-validating spectroscopic data.

For a structure to be confirmed:

  • The molecular formula derived from HRMS must match the atom counts from ¹H and ¹³C NMR .

  • The functional groups identified by IR (e.g., ether C-O-C, aromatic ring) must be present in the structure determined by NMR .

  • The fragmentation patterns in the mass spectrum must be explainable by the cleavage of the proposed NMR structure.

By adhering to this rigorous, multi-technique, and self-validating methodology, researchers and drug development professionals can achieve the highest level of confidence in the structural identity of their this compound derivatives, ensuring a solid foundation for further research and development.

References

A Comparative Guide to the Synthesis of 2-(2-Ethoxyethyl)pyridine for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(2-Ethoxyethyl)pyridine, a valuable building block in the synthesis of various pharmaceutical agents, presents an interesting case study in synthetic strategy. This guide provides an in-depth, objective comparison of the most efficacious synthetic routes to this target molecule, grounded in experimental data and practical considerations. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The most prominent and practical of these are:

  • Route 1: The Classic Two-Step Approach via Williamson Ether Synthesis. This reliable method involves the initial formation of a C-C bond to create a hydroxyethylpyridine intermediate, followed by a C-O bond formation to introduce the ethyl ether.

  • Route 2: Direct C-C Bond Formation via Grignard Cross-Coupling. This more convergent approach aims to construct the target molecule in a single key step by coupling a pyridine electrophile with an ethoxyethyl nucleophile.

This guide will delve into the intricacies of each route, providing detailed protocols and a comparative analysis to inform your synthetic planning.

Route 1: The Two-Step Approach via Williamson Ether Synthesis

This well-established route is often favored for its reliability and use of readily available starting materials. The overall strategy is a two-stage process:

  • Condensation of 2-Picoline with Formaldehyde: This step forms the key intermediate, 2-(2-hydroxyethyl)pyridine.

  • Williamson Ether Synthesis: The subsequent etherification of the hydroxyl group yields the final product.

Stage 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

The condensation of 2-picoline with formaldehyde is a robust method for introducing a hydroxyethyl group at the 2-position of the pyridine ring. The reaction proceeds via an initial deprotonation of the acidic methyl group of 2-picoline, followed by nucleophilic attack on formaldehyde.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)pyridine [1][2]

  • Materials:

    • 2-Picoline

    • Paraformaldehyde

    • Benzoic acid (catalyst)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-picoline, paraformaldehyde, benzoic acid, DMF, and water. A typical molar ratio is 1:2:0.1 for 2-picoline:paraformaldehyde:catalyst.[1]

    • Stir the mixture at 90-100°C for 2-3 hours until all solids have dissolved.[1]

    • Increase the temperature to 110-120°C and reflux the reaction mixture for 30-40 hours.[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Set up for distillation to remove unreacted 2-picoline and the DMF solvent under atmospheric pressure.

    • The crude 2-hydroxyethylpyridine is then purified by vacuum distillation, collecting the fraction at 110-120°C.[1]

  • Yield and Purity: This procedure can achieve a single-pass conversion rate of 31-37% with a purity of over 99%.[1] Another patented process reports yields as high as 84-94.85% based on 2-picoline.[2]

Stage 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic SN2 reaction that is highly effective for the formation of ethers from an alkoxide and a primary alkyl halide.[3][4] In this step, the hydroxyl group of 2-(2-hydroxyethyl)pyridine is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • 2-(2-Hydroxyethyl)pyridine

    • Sodium hydride (NaH) or other suitable strong base (e.g., KOH)

    • Ethyl bromide or ethyl iodide

    • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-hydroxyethyl)pyridine in the anhydrous solvent.

    • Cool the solution in an ice bath and slowly add sodium hydride portion-wise. The evolution of hydrogen gas will be observed.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Cool the solution again in an ice bath and add ethyl bromide (or iodide) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram of Route 1: Williamson Ether Synthesis

Williamson_Ether_Synthesis picoline 2-Picoline intermediate 2-(2-Hydroxyethyl)pyridine picoline->intermediate Condensation (Benzoic Acid, DMF, 110-120°C) formaldehyde Paraformaldehyde formaldehyde->intermediate product This compound intermediate->product Williamson Ether Synthesis (SN2) ethyl_halide Ethyl Halide ethyl_halide->product base Strong Base (e.g., NaH) base->intermediate

Caption: Workflow for the Two-Step Synthesis of this compound.

Route 2: Direct C-C Bond Formation via Grignard Cross-Coupling

A more convergent approach to this compound involves a transition-metal-catalyzed cross-coupling reaction, such as the Kumada coupling.[5][6] This method directly forms the C-C bond between the pyridine ring and the ethoxyethyl side chain in a single step. A plausible disconnection for this route involves the reaction of a 2-halopyridine with an ethoxyethyl Grignard reagent.

The use of 2-pyridyl organometallic reagents in cross-coupling reactions can be challenging, a phenomenon often referred to as the "2-pyridyl problem."[7] However, with the advent of modern catalyst systems, these transformations have become more feasible.

Experimental Protocol: Kumada-Type Cross-Coupling

  • Materials:

    • 2-Chloropyridine or 2-bromopyridine

    • Magnesium turnings

    • 1-Bromo-2-ethoxyethane

    • Anhydrous tetrahydrofuran (THF)

    • Palladium or Nickel catalyst (e.g., Pd(dppf)Cl2, NiCl2(dppp))

    • Iodine (for Grignard initiation)

  • Procedure:

    • Preparation of the Grignard Reagent:

      • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a crystal of iodine.

      • Add a small amount of a solution of 1-bromo-2-ethoxyethane in anhydrous THF to initiate the reaction.

      • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 1-bromo-2-ethoxyethane solution dropwise to maintain a steady reflux.

      • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cross-Coupling Reaction:

      • In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloropyridine and the palladium or nickel catalyst in anhydrous THF.

      • Add the freshly prepared ethoxyethyl Grignard reagent to the solution of 2-chloropyridine and catalyst dropwise at room temperature.

      • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

      • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

  • Expected Yield: The yield for this specific Kumada coupling is not explicitly reported in the searched literature. However, similar Kumada couplings of 2-chloropyridine with alkyl Grignard reagents have been reported with yields in the range of 60-90%.[8] The success of this reaction will be highly dependent on the choice of catalyst and reaction conditions to overcome the challenges associated with 2-pyridyl substrates.

Diagram of Route 2: Grignard Cross-Coupling

Grignard_Coupling halopyridine 2-Halopyridine product This compound halopyridine->product Kumada Coupling grignard Ethoxyethyl Grignard Reagent grignard->product catalyst Pd or Ni Catalyst catalyst->product bromoethoxyethane 1-Bromo-2-ethoxyethane bromoethoxyethane->grignard magnesium Mg magnesium->grignard

Caption: Workflow for the One-Step Grignard Cross-Coupling Synthesis.

Comparative Analysis of the Synthetic Routes

To facilitate an informed decision on the most suitable synthetic route for your laboratory, a comparative analysis of the two approaches is presented below.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Grignard Cross-Coupling
Overall Yield Potentially high, but a two-step process.Potentially moderate to high in a single step.
Atom Economy Lower due to the two-step nature.Higher, as it is a more convergent synthesis.
Reagent Availability & Cost Starting materials (2-picoline, formaldehyde) are inexpensive and readily available.2-Halopyridines and 1-bromo-2-ethoxyethane are commercially available but may be more expensive. Grignard reagents are prepared in situ.
Reaction Conditions The first step requires elevated temperatures for an extended period. The second step is typically performed under mild conditions.Requires strictly anhydrous and inert conditions for the Grignard reagent formation and coupling. May require elevated temperatures for the coupling step.
Scalability Both steps are generally scalable, with the first step being well-documented for industrial production.[2]Scalability of Grignard reactions can be challenging due to their exothermic nature and sensitivity to moisture.
Purification Requires two separate purification steps (distillation and chromatography).A single purification step is required.
Robustness & Reliability Considered a very robust and reliable method.Can be sensitive to impurities and reaction conditions. The "2-pyridyl problem" can lead to lower yields or side reactions.[7]
Green Chemistry Principles The first step can generate significant solvent waste.The use of ethereal solvents and the need for strict anhydrous conditions are considerations.

Conclusion and Recommendations

Both the two-step Williamson ether synthesis and the one-step Grignard cross-coupling are viable routes for the synthesis of this compound.

The Williamson ether synthesis (Route 1) stands out as the more robust, reliable, and well-documented method. Its use of inexpensive starting materials and the high yields reported for the initial condensation step make it an attractive option, particularly for larger-scale synthesis. While it is a two-step process, the individual reactions are standard and generally high-yielding.

The Grignard cross-coupling (Route 2) offers the elegance of a more convergent synthesis. For small-scale, rapid synthesis where a single-step process is prioritized, this route is a compelling alternative. However, it requires more stringent control of reaction conditions and may necessitate more optimization to achieve high yields, especially given the known challenges of coupling with 2-pyridyl systems.

For most laboratory settings, especially those where reliability and scalability are key considerations, the Williamson ether synthesis is the recommended route . Its predictability and the wealth of available literature for the key transformations provide a higher probability of success with less optimization required.

References

A Comparative Guide to Pyridine-Based Ligands: 2,2'-Bipyridine vs. 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Researcher in Coordination Chemistry and Catalysis

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties and reactivity of a metal complex. Pyridine-based ligands, in particular, have proven to be exceptionally versatile building blocks. This guide provides a detailed, side-by-side comparison of two such ligands: the classic bidentate chelator, 2,2'-bipyridine, and the functionalized monodentate (or potentially hemilabile bidentate) ligand, 2-(2-ethoxyethyl)pyridine. This analysis is designed to equip researchers, scientists, and drug development professionals with the fundamental principles and available data to make informed decisions in their experimental designs.

At a Glance: Key Structural and Property Differences

Feature2,2'-Bipyridine (bpy)This compound
Structure Two directly connected pyridine ringsA single pyridine ring with a 2-ethoxyethyl substituent at the 2-position
Denticity Bidentate (N,N-donor)Primarily Monodentate (N-donor); Potentially Bidentate (N,O-donor)
Chelate Effect Strong, forms a stable 5-membered ringWeak to negligible; if bidentate, forms a less stable 6-membered ring
Complex Stability High stability constants with most transition metalsExpected to be significantly lower than bpy complexes
Flexibility Rigid, planar structureFlexible ethoxyethyl side chain
Electronic Effects Strong π-acceptor properties in complexesPrimarily a σ-donor with some inductive effects from the ethoxyethyl group

I. The Archetype of Bidentate Ligands: 2,2'-Bipyridine (bpy)

2,2'-Bipyridine is a cornerstone of coordination chemistry, renowned for its ability to form highly stable complexes with a vast array of transition metals.[1][2] Its defining characteristic is its role as a bidentate chelating ligand, where the two nitrogen atoms of the adjacent pyridine rings coordinate to a single metal center, forming a robust five-membered ring.[3] This phenomenon, known as the chelate effect, confers significant thermodynamic stability to the resulting metal complexes.[4]

The stability of metal complexes with 2,2'-bipyridine is quantitatively demonstrated by their high stability constants (log K). For instance, the log K values for the formation of [M(bpy)]²⁺ complexes with first-row transition metals are substantial, indicating a strong metal-ligand interaction.[3][5]

Key Performance Characteristics of 2,2'-Bipyridine:

  • High Stability: The chelate effect results in the formation of thermodynamically stable metal complexes.[4]

  • Redox Activity: The bipyridine ligand is redox-noninnocent, meaning it can actively participate in electron transfer processes within the complex.[2][3]

  • Photophysical Properties: Ruthenium and other metal complexes of bipyridine are known for their rich photophysical and photochemical properties, which are exploited in applications such as solar energy conversion and photoredox catalysis.[2]

  • Catalytic Prowess: The rigidity and strong binding of the bipyridine scaffold make it a popular choice in a multitude of catalytic applications, including polymerization, oxidation, and cross-coupling reactions.[6]

II. The Functionalized Pyridine: this compound

In stark contrast to the extensively studied 2,2'-bipyridine, this compound is a less explored ligand. Its structure consists of a single pyridine ring with an ethoxyethyl group at the 2-position. This seemingly simple modification introduces significant changes in its coordination behavior and potential applications.

A. Denticity: Monodentate or Bidentate?

The primary coordination site of this compound is the nitrogen atom of the pyridine ring, making it a monodentate ligand.[4] However, the presence of an ether oxygen atom in the ethoxyethyl side chain raises the possibility of it acting as a bidentate N,O-donor ligand through the coordination of the ether oxygen to the metal center. This would result in the formation of a six-membered chelate ring.

This potential for dual coordination modes introduces the concept of hemilability , where the ether oxygen can reversibly bind and dissociate from the metal center.[8] This property can be highly advantageous in catalysis, as the dissociation of the ether linkage can open up a coordination site for substrate binding and activation.

B. Complex Stability: A Theoretical Comparison

Without experimentally determined stability constants for this compound complexes, a direct quantitative comparison with 2,2'-bipyridine is not possible. However, based on fundamental principles of coordination chemistry, it is expected that metal complexes of this compound will be significantly less stable than their 2,2'-bipyridine counterparts.

Factors contributing to lower stability:

  • Absence of a Strong Chelate Effect: If this compound acts as a monodentate ligand, it will not benefit from the chelate effect that so profoundly stabilizes bipyridine complexes.[4]

  • Weaker Chelation (if bidentate): Even if it does act as a bidentate ligand, the formation of a six-membered chelate ring is generally less favorable entropically than the five-membered ring formed by 2,2'-bipyridine. Furthermore, the ether oxygen is a weaker Lewis base than a pyridine nitrogen, resulting in a weaker M-O bond compared to an M-N bond.

C. Steric and Electronic Effects

The ethoxyethyl substituent in this compound introduces both steric and electronic effects that differentiate it from 2,2'-bipyridine.

  • Steric Hindrance: The flexible ethoxyethyl chain can create more steric bulk around the metal center compared to the relatively planar 2,2'-bipyridine ligand. This can influence the coordination geometry and the accessibility of the metal center to substrates in catalytic reactions.

  • Electronic Properties: The ethoxyethyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine nitrogen, making it a stronger σ-donor compared to the nitrogen atoms in 2,2'-bipyridine. This enhanced basicity could lead to stronger initial binding to a metal center in a monodentate fashion.

III. Experimental Workflows and Protocols

To empirically determine the coordination behavior and performance of this compound, the following experimental protocols are recommended.

A. Synthesis and Characterization of a Representative Metal Complex

Objective: To synthesize a transition metal complex of this compound and characterize its coordination mode.

Protocol: Synthesis of Dichlorobis(this compound)copper(II)

  • Preparation of Reactants:

    • Dissolve 1 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of ethanol.

    • Dissolve 2 mmol of this compound in 10 mL of ethanol.

  • Complexation:

    • Slowly add the ligand solution to the copper(II) chloride solution with constant stirring at room temperature.

    • Continue stirring the reaction mixture for 2 hours.

  • Isolation and Purification:

    • Reduce the solvent volume by half using a rotary evaporator.

    • Allow the concentrated solution to stand at room temperature for slow crystallization. If no crystals form, slow evaporation or vapor diffusion with a non-coordinating solvent like diethyl ether may be employed.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Single-Crystal X-ray Diffraction: To definitively determine the coordination mode of the ligand (monodentate vs. bidentate) and the geometry of the complex.

    • FT-IR Spectroscopy: To observe shifts in the pyridine ring vibrations upon coordination to the metal center.

    • UV-Vis Spectroscopy: To characterize the electronic transitions of the complex.

    • Elemental Analysis: To confirm the stoichiometry of the complex.

B. Determination of Complex Stability

Objective: To quantitatively measure the stability constant of a metal complex with this compound.

Protocol: Spectrophotometric Titration for Stability Constant Determination

  • Preparation of Solutions:

    • Prepare stock solutions of a known concentration of a metal salt (e.g., CuSO₄) and this compound in a suitable solvent (e.g., buffered aqueous solution).

  • Spectrophotometric Measurements:

    • In a series of cuvettes, maintain a constant concentration of the metal ion while varying the concentration of the ligand over a wide range.

    • Record the UV-Vis spectrum for each solution after allowing it to reach equilibrium.

  • Data Analysis:

    • Analyze the changes in absorbance at a wavelength where the complex absorbs significantly, using methods such as the Benesi-Hildebrand or Job's plot to determine the stoichiometry and the stability constant (K) of the complex.[9]

IV. Comparative Performance in Catalysis: A Predictive Outlook

While direct comparative catalytic data is scarce, we can predict the potential differences in performance based on the distinct properties of the two ligands.

2,2'-Bipyridine in Catalysis:

  • The rigid, strongly binding nature of bipyridine often leads to well-defined, stable catalysts.

  • Its ability to stabilize a wide range of metal oxidation states is beneficial for redox catalysis.

  • The steric environment around the metal is relatively open, which can be advantageous for the coordination of bulky substrates.

This compound in Catalysis:

  • If it acts as a monodentate ligand, it will likely form less stable catalysts that may be prone to decomposition or ligand dissociation. However, this lability can also be beneficial in reactions where rapid ligand exchange is desired.

  • The potential hemilability of the ethoxyethyl group could be exploited in catalytic cycles that require a transiently vacant coordination site.

  • The increased steric bulk of the ethoxyethyl group could be used to influence the selectivity of a catalytic reaction, for example, by favoring the approach of smaller substrates.

V. Conclusion

2,2'-Bipyridine and this compound represent two distinct classes of pyridine-based ligands with fundamentally different coordination properties. 2,2'-Bipyridine is the archetypal strong bidentate chelator, forming highly stable and well-defined metal complexes that are workhorses in a multitude of applications. In contrast, this compound is a more nuanced ligand, likely acting as a monodentate N-donor with the potential for weak, hemilabile O-donor coordination.

The choice between these two ligands will be dictated by the specific requirements of the application. For the construction of robust, stable metal complexes with predictable coordination geometries, 2,2'-bipyridine remains the superior choice. However, for applications where ligand lability, hemilability, or increased steric bulk are desirable features, this compound and its derivatives present an intriguing, albeit less explored, avenue for the design of novel catalysts and functional materials. Further experimental investigation into the coordination chemistry and catalytic applications of this compound is warranted to fully unlock its potential.

Visualizations

Caption: Comparative coordination properties of the two ligands.

Experimental_Workflow cluster_synthesis Complex Synthesis & Characterization cluster_stability Stability Constant Determination cluster_catalysis Catalytic Performance Evaluation start_synth Mix Metal Salt and Ligand crystallize Crystallization start_synth->crystallize run_reaction Catalytic Reaction characterize Characterization (X-ray, IR, UV-Vis) crystallize->characterize start_stab Spectrophotometric Titration data_analysis Data Analysis (e.g., Job's Plot) start_stab->data_analysis logK Determine log K data_analysis->logK analyze_products Product Analysis (GC, NMR) run_reaction->analyze_products performance Determine Yield, Selectivity analyze_products->performance

References

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis Featuring 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a profound understanding of a compound's metabolic fate is not just advantageous; it is imperative. Isotopic labeling stands as a cornerstone technique in this endeavor, offering an unparalleled window into the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1] This guide provides an in-depth technical comparison of isotopic labeling strategies, centered around the illustrative example of 2-(2-Ethoxyethyl)pyridine, a pyridine derivative of interest in medicinal chemistry. We will explore the rationale behind experimental design, compare labeling approaches, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Power of "Heavy" Molecules: Why Isotopic Labeling is a Game-Changer

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes, most commonly deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This subtle alteration in mass does not significantly change the physicochemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in biological systems.[2] However, this mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking and quantification.[1][3]

The applications of this technique are vast and impactful:

  • Metabolic Pathway Elucidation: By tracing the metabolic transformation of an isotopically labeled drug, researchers can identify its metabolites and understand the biochemical pathways involved in its breakdown.[4]

  • Pharmacokinetic Profiling: Isotopic labeling allows for the accurate measurement of a drug's concentration in various tissues and fluids over time, providing critical data on its absorption, distribution, and elimination rates.[5]

  • Enhanced Metabolic Stability: Strategic placement of deuterium at metabolically vulnerable sites can slow down enzymatic degradation due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to cleavage than a carbon-hydrogen (C-H) bond.[6][7] This can lead to improved drug half-life and bioavailability.[6]

  • Gold Standard Internal Standards: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), isotopically labeled versions of the analyte are considered the ideal internal standards.[2][8][9] They co-elute with the unlabeled analyte and experience similar matrix effects, leading to highly accurate and reproducible quantification.[2][9]

A Case Study: Isotopic Labeling of this compound

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, its structure as a pyridine derivative makes it an excellent candidate for exploring common labeling strategies. The pyridine ring is a prevalent scaffold in numerous pharmaceuticals, but it can also be a site of metabolic activity.[6]

Comparative Labeling Strategies for this compound

The choice of isotope and its position within the molecule is a critical experimental decision. Let's consider two primary approaches for labeling this compound: deuterium (²H) and carbon-13 (¹³C) labeling.

Labeling StrategyRationale & AdvantagesPotential Challenges & Considerations
Deuterium (²H) Labeling Cost-Effective & Readily Available: Deuterium sources like D₂O are relatively inexpensive.[6] Metabolic "Soft Spot" Protection: Deuteration of the ethoxyethyl chain can slow down O-dealkylation, a common metabolic pathway.[10] Straightforward Synthesis: Hydrogen-deuterium exchange reactions can be relatively simple to perform.[5][6]Potential for Back-Exchange: In certain chemical environments, deuterium labels can exchange back to hydrogen, leading to signal loss. Kinetic Isotope Effect: While often beneficial, the KIE can alter the metabolic profile, which needs to be considered during data interpretation.[6]
Carbon-13 (¹³C) Labeling Stable & Unambiguous Signal: ¹³C labels are chemically stable and do not undergo back-exchange. Tracing the Carbon Skeleton: Allows for the definitive tracking of the core molecular structure through various metabolic transformations.[11]More Complex Synthesis: Introducing ¹³C often requires multi-step synthesis starting from a labeled precursor (e.g., ¹³CO₂, ¹³CH₃I).[11] Higher Cost: ¹³C-labeled starting materials are generally more expensive than their deuterium counterparts.[12]
Visualizing the Labeling Workflow

The following diagram illustrates a generalized workflow for an isotopic labeling study, from synthesis to analysis.

G cluster_synthesis Synthesis & Purification cluster_invivo In Vivo / In Vitro Study cluster_analysis Sample Preparation & Analysis start Unlabeled this compound labeling Isotopic Labeling (e.g., Deuteration or ¹³C-labeling) start->labeling purification Purification (e.g., HPLC) labeling->purification characterization Characterization (NMR, MS) purification->characterization dosing Administration to Animal Model or Cell Culture characterization->dosing sampling Biological Sample Collection (e.g., Plasma, Urine, Tissues) dosing->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis & Metabolite ID lcms->data

Caption: A generalized workflow for isotopic labeling studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and analysis of an isotopically labeled compound, using deuterated this compound as a hypothetical example.

Protocol 1: Synthesis of Deuterated this compound (d₅-ethyl)

This protocol describes a method for introducing five deuterium atoms onto the ethyl group of the ethoxyethyl side chain.

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Deuterated bromoethane (d₅-bromoethane)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-(2-hydroxyethyl)pyridine in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride portion-wise. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add d₅-bromoethane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired d₅-2-(2-ethoxyethyl)pyridine.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: LC-MS/MS Analysis of Labeled this compound and its Metabolites

This protocol outlines a general method for the quantitative analysis of the labeled parent drug and the identification of its metabolites in a biological matrix (e.g., plasma).

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • To a 100 µL plasma sample, add a known amount of a suitable internal standard (ideally, a different isotopologue of this compound, e.g., ¹³C-labeled).

    • Perform protein precipitation by adding acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[2]

  • LC Separation:

    • Inject the prepared sample onto a suitable C18 reverse-phase column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification of the parent drug and its expected metabolites. Monitor the specific precursor-to-product ion transitions for both the labeled and unlabeled compounds.

    • Perform full scan and product ion scan experiments to identify unknown metabolites based on their mass-to-charge ratio and fragmentation patterns.

Comparative Analysis with Alternative Tracers

While this compound serves as a useful model, the field of metabolic research utilizes a wide array of isotopically labeled tracers. The choice of tracer depends on the specific biological question being addressed.

Tracer TypeExamplePrimary ApplicationKey Advantages
Labeled Sugars [U-¹³C]-GlucoseCentral Carbon MetabolismTraces the fate of glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.[4]
Labeled Amino Acids [¹⁵N]-GlutamineAmino Acid Metabolism, Nitrogen FateInvestigates glutaminolysis and the contribution of glutamine to nucleotide and amino acid synthesis.[13]
Labeled Fatty Acids [d₃₁]-Palmitic AcidLipid MetabolismMonitors fatty acid oxidation and incorporation into complex lipids.
Labeled Drug Analogues Deuterated Pyridine DrugsDrug Metabolism & PharmacokineticsImproves metabolic stability and serves as an internal standard for quantification.[6]

Visualizing Metabolic Pathways

The following diagram illustrates a hypothetical metabolic pathway for this compound, highlighting potential sites of modification that can be investigated using isotopic labeling.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(2-Ethoxyethyl)pyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring yield, purity, and safety. 2-(2-Ethoxyethyl)pyridine, a key intermediate in the synthesis of various complex molecules, requires robust analytical methods to quantify its presence in complex reaction mixtures.[1][2][3] This guide provides an in-depth comparison of the two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my focus is not just on the "how," but the fundamental "why" behind each methodological choice, ensuring your results are not only accurate but also defensible.

This document is structured to provide a logical workflow, from sample preparation to data interpretation, empowering you to select and implement the optimal analytical strategy for your specific research and development needs.

Part 1: The Workhorse - Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] Given the volatility of this compound, GC is an intuitive and highly effective choice for its quantification.[5][6] The Flame Ionization Detector (FID) is particularly well-suited as it provides excellent sensitivity for organic compounds.[7]

Causality in GC Method Design: Why These Choices Matter

The success of a GC method hinges on a series of interdependent parameters. The goal is to vaporize the sample, separate the components on a column, and detect them. For a typical reaction mixture containing this compound, the primary challenges are resolving the analyte from starting materials, solvents, and potential byproducts.

  • Sample Preparation: The adage "garbage in, garbage out" is particularly true for chromatography. Proper sample preparation is critical for accurate results and to prevent damage to the GC system.[4] For a reaction mixture, simple dilution is often the first step. The choice of solvent is crucial; it must completely dissolve the sample and be compatible with the analysis. Volatile organic solvents like dichloromethane or ethyl acetate are common choices.[8] If the matrix is particularly complex ("dirty"), a liquid-liquid extraction (LLE) may be necessary to isolate the analyte and remove non-volatile impurities.[9][10]

  • Internal Standardization: For the highest accuracy, an internal standard (IS) is indispensable.[11] An IS is a compound added in a constant amount to all samples, standards, and blanks. It co-elutes near the analyte of interest and corrects for variations in injection volume and instrument response. A suitable IS for this analysis would be an organic compound of similar polarity and boiling point that is not present in the original sample, for example, dodecane or tridecane.

Experimental Protocol: GC-FID Analysis

This protocol is a validated starting point. Optimization may be required based on your specific reaction components.

  • Internal Standard (IS) Stock Solution: Accurately prepare a solution of a suitable internal standard (e.g., dodecane) in a Class A volumetric flask using the chosen diluent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the diluent.

    • Create a series of at least five calibration standards by performing serial dilutions of the stock solution.

    • To each calibration standard, add a fixed volume of the IS Stock Solution to ensure the final concentration of the IS is the same in every standard.

  • Sample Preparation:

    • Accurately weigh a representative aliquot of the reaction mixture into a volumetric flask.

    • Add a fixed volume of the IS Stock Solution.

    • Dilute to the mark with the chosen diluent. The dilution factor should be chosen so the final concentration of this compound falls within the range of the calibration curve.

    • Vortex to mix thoroughly. If particulate matter is present, filter through a 0.45 µm PTFE syringe filter.[8]

  • GC-FID Instrumental Parameters:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column. Rationale: This column provides good selectivity for a wide range of organic molecules.

    • Injector: Split/Splitless, 250 °C. Split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Rationale: The temperature ramp ensures separation of volatile solvents from the analyte and later-eluting byproducts.

    • Detector: FID, 300 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

    • Perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.

    • Calculate the concentration of this compound in the prepared sample using the area ratios and the calibration curve.

Part 2: The Alternative - Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

While GC is often the first choice, HPLC provides a powerful alternative, especially when dealing with less volatile impurities or when a GC is unavailable. Pyridine and its derivatives are aromatic and thus strong UV absorbers, making UV detection a natural fit.[11] The hydrophilic nature of some pyridines can be a challenge, but modern column chemistries and mobile phase modifiers can achieve excellent chromatography.[12][13]

Causality in HPLC Method Design: Why These Choices Matter

The separation mechanism in RP-HPLC is fundamentally different from GC. Here, we partition the analyte between a non-polar stationary phase (the column) and a polar mobile phase.

  • Mobile Phase Selection: The mobile phase is the engine of separation in HPLC. A typical mobile phase for a pyridine derivative is a mixture of water and an organic solvent like acetonitrile or methanol. Because this compound is a basic compound, peak tailing can be an issue due to interactions with residual silanols on the silica-based column packing. Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase protonates the pyridine nitrogen. This creates a consistent positive charge on the analyte and suppresses unwanted interactions, resulting in sharp, symmetrical peaks.[13]

  • Wavelength Selection: The UV detector's selectivity is a key advantage.[11] To determine the optimal wavelength, a UV scan of a standard solution of this compound should be performed to identify the wavelength of maximum absorbance (λ-max), which will provide the best signal-to-noise ratio.

Experimental Protocol: RP-HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare the mobile phase, for example, 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of at least five calibration standards by performing serial dilutions.

  • Sample Preparation:

    • Accurately weigh a representative aliquot of the reaction mixture into a volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Vortex to mix and filter through a 0.45 µm PTFE or Nylon syringe filter to remove any particulate matter, which can clog the HPLC system.[4]

  • HPLC-UV Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Rationale: The C18 stationary phase is a versatile, non-polar phase suitable for a wide range of organic molecules.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Set to the predetermined λ-max of this compound (typically around 260 nm for pyridine derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration.

    • Perform a linear regression to ensure linearity (R² > 0.995).

    • Quantify the sample based on its peak area and the calibration curve.

Part 3: Comparative Analysis & Method Selection

Choosing between GC and HPLC is not about which is "better," but which is more "fit for purpose." The decision should be based on the specific analytical needs, sample matrix, and available resources.

Performance Comparison
ParameterGC-FIDHPLC-UV
Analyte Suitability Excellent for volatile & thermally stable compounds.Excellent for soluble, chromophoric compounds. Handles non-volatile impurities.
Typical Run Time 10-20 minutes.5-15 minutes.
Sensitivity High (ng to pg level).Good (µg to ng level).
Precision (%RSD) Excellent (<2%).Excellent (<2%).
Selectivity Based on boiling point and column interaction.Based on polarity, column interaction, and UV absorbance.
Matrix Tolerance Can be sensitive to non-volatile matrix components.Less sensitive to non-volatile matrix, but particulates must be removed.
Solvent Consumption Low.High (requires continuous mobile phase flow).
Common Issues Column bleed, injector contamination.Blockages, peak tailing, mobile phase instability.
Visualization of the Analytical Workflow

The general workflow for either technique follows a structured path from sample receipt to final report.

Analytical Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Reaction Mixture Sample Prep Sample Preparation (Dilution, Filtration, IS Addition) Sample->Prep SST System Suitability Test (SST) Standards Prepare Calibration Standards Standards->SST Sequence Run Analytical Sequence (Standards & Samples) SST->Sequence Integration Peak Integration & Identification Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quant Quantify Analyte Concentration Calibration->Quant Report Generate Final Report Quant->Report Method Selection Guide start Analytical Goal for This compound? q1 Are key impurities non-volatile or thermally labile? start->q1 q2 Is the primary goal to monitor reaction conversion of volatile starting materials? q1->q2 No hplc Choose HPLC-UV (Superior for non-volatile and purity profiles) q1->hplc Yes gc Choose GC-FID (Excellent for volatile components and reaction kinetics) q2->gc Yes either Either GC or HPLC is suitable. Consider instrument availability and lab expertise. q2->either No

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 2-(2-Ethoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(2-Ethoxyethyl)pyridine (CAS: 28672-54-0). As a pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Hazard Assessment and Waste Identification

Before handling this compound, a thorough understanding of its hazards is critical. The primary risk is associated with its corrosive and irritant properties.[1] Due to the pyridine functional group, it must be treated as a hazardous substance, with waste streams managed accordingly.[2]

Key Hazards:

  • Causes serious eye damage (H318): Direct contact can result in irreversible damage to the eyes.[1]

  • Causes skin irritation (H315): Prolonged or repeated contact can lead to skin irritation and inflammation.[1]

  • May cause respiratory irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract.[1]

  • Chemical Incompatibilities: This compound is incompatible with strong acids and strong oxidizing agents.[3][4] Contact with these materials must be avoided to prevent vigorous or hazardous reactions.

All waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and materials used for spill cleanup, must be classified and handled as hazardous chemical waste.[2][5]

The following table summarizes essential safety and disposal information for this compound.

ParameterInformationSource(s)
Chemical Name This compoundPubChem[1]
CAS Number 28672-54-0Sigma-Aldrich
GHS Hazard Codes H315, H318, H335ECHA[1]
Hazard Statements Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.ECHA[1]
Incompatible Materials Strong acids, Acid anhydrides, Acid chlorides, Strong oxidizing agents.Fisher Scientific[4], WSU[5]
Primary Disposal Route Incineration by an approved and licensed hazardous waste disposal facility.Gelest, Inc.[6], ATSDR[7]
Mandatory Safety Protocols: Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure.[8][9] All handling and disposal procedures must be conducted while wearing the following minimum PPE:

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection: A fully-buttoned laboratory coat must be worn.[5] For glove selection, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for pyridine-based compounds, as standard nitrile gloves may offer limited protection.[5] Always check the manufacturer's glove compatibility chart.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation exposure.[3][5]

Step-by-Step Waste Management and Disposal Protocol

Proper segregation and containment of chemical waste are fundamental to safe laboratory operations. Never dispose of this compound down the drain or in regular trash.[6][10]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealable, and airtight hazardous waste container made of compatible material (e.g., high-density polyethylene).[5] Do not mix with incompatible waste streams such as strong acids.[5]

  • Solid Waste: Collect any non-sharp solid waste, such as contaminated weigh boats, spatulas, or absorbent paper, in a separate, clearly labeled hazardous waste container.[2]

  • Contaminated PPE: Disposable gloves, bench liners, and other contaminated PPE should be collected in a designated hazardous waste bag or container for disposal.[2]

All waste containers must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste."[5]

  • The full chemical name: "Waste this compound."[5]

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

  • The date when waste was first added to the container.[5]

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[5] Storage should be in a cool, dry place away from heat and sources of ignition.[3][11]

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] The universally recommended disposal method for pyridine and its derivatives is high-temperature incineration.[7][12]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[13][14]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab.[13]

  • Control Ignition Sources: Remove all sources of ignition, as pyridine derivatives can be flammable.[3][13] Use non-sparking tools for cleanup.[3]

  • Contain & Absorb: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, dry lime, or a universal spill absorbent.[3][8][13]

  • Collect Waste: Carefully collect the contaminated absorbent material into a sealable, labeled hazardous waste container.[5][13]

  • Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your laboratory supervisor and EHS office.[15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[11]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or symptoms develop, seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 cluster_2 cluster_3 A Waste Generation (Liquid, Solid, PPE) B Hazard Identification (Corrosive, Irritant) A->B Step 1 C Waste Segregation (Separate Liquid, Solid, PPE) B->C Step 2 D Containerization & Labeling ('Hazardous Waste', Chemical Name, Date) C->D Step 3 E Secure Temporary Storage (Designated Area, Away from Incompatibles) D->E Step 4 F Incident Occurs? (e.g., Spill) E->F G Follow Emergency Spill Protocol F->G Yes H Schedule Waste Pickup (Contact EHS Office) F->H No G->D Collect Spill Waste I Final Disposal (Licensed Facility - Incineration) H->I

Caption: Disposal workflow for this compound waste.

By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Navigating the Safe Handling of 2-(2-Ethoxyethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-(2-Ethoxyethyl)pyridine, focusing on operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research. The following procedural guidance is designed to directly address your operational questions, building a foundation of trust through a commitment to comprehensive laboratory safety.

Immediate Safety Profile: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health hazards. According to data aggregated by the European Chemicals Agency (ECHA), it is known to cause skin irritation, serious eye damage, and respiratory irritation[1]. These classifications are the cornerstone of our personal protective equipment (PPE) recommendations and handling protocols.

Table 1: GHS Hazard Summary for this compound [1]

Hazard StatementGHS ClassificationPictogram
H315: Causes skin irritationSkin Irritation, Category 2
H318: Causes serious eye damageSerious Eye Damage, Category 1
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, the following operational and disposal plans are synthesized from its GHS classifications and best practices for handling similar pyridine derivatives.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a thorough risk assessment of its known hazards.

Eye and Face Protection:

Given the high risk of serious eye damage, chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over chemical splash goggles is required to provide comprehensive protection for the face and neck.

Skin Protection:
  • Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact and in case of fire hazards.

  • Footwear: Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.

Respiratory Protection:

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of respiratory tract irritation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, must be used. All personnel requiring respiratory protection must be part of a respiratory protection program and be properly fit-tested.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound hazards Identify Hazards: - Skin Irritation (H315) - Serious Eye Damage (H318) - Respiratory Irritation (H335) start->hazards eye_protection Eye Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (for splash risk) hazards->eye_protection Eye Damage Risk skin_protection Skin Protection: - Butyl Rubber or PVA Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes hazards->skin_protection Skin Irritation Risk respiratory_protection Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (for spills/emergencies) hazards->respiratory_protection Respiratory Irritation Risk end End: Safe Handling Protocol eye_protection->end skin_protection->end respiratory_protection->end

Caption: PPE selection workflow for this compound.

Operational Protocols: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It should be stored separately from incompatible materials such as strong oxidizing agents and acids[2].

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Use:
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations to a minimum.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

  • Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.

Spill Management and Disposal Plan

Prompt and correct response to a spill is critical. Similarly, proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Spill Cleanup Protocol:

For a minor spill within a chemical fume hood:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

For a major spill, or any spill outside of a chemical fume hood:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Isolate the area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Response: Contact your institution's emergency response team or local hazardous materials responders.

Spill_Response_Workflow cluster_minor_spill Minor Spill (in Fume Hood) cluster_major_spill Major Spill (or outside Fume Hood) start Spill Occurs spill_size Assess Spill Size start->spill_size minor_alert Alert Personnel spill_size->minor_alert Minor major_evacuate Evacuate Area spill_size->major_evacuate Major minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_contain Contain with Inert Absorbent minor_ppe->minor_contain minor_collect Collect Waste minor_contain->minor_collect minor_decontaminate Decontaminate Area minor_collect->minor_decontaminate end Spill Managed minor_decontaminate->end major_isolate Isolate Area major_evacuate->major_isolate major_ventilate Ventilate (if safe) major_isolate->major_ventilate major_emergency Contact Emergency Response major_ventilate->major_emergency major_emergency->end

Caption: Spill response workflow for this compound.

Waste Disposal:
  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled hazardous waste container.

  • Container Integrity: Ensure the waste container is compatible with the chemical, in good condition, and kept closed when not in use.

  • Disposal Regulations: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[2].

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.